molecular formula C25H26N2O7 B15566121 Fmoc-Gly-Gly-allyl propionate

Fmoc-Gly-Gly-allyl propionate

Número de catálogo: B15566121
Peso molecular: 466.5 g/mol
Clave InChI: CCNNYDKFKPLPIC-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Gly-Gly-allyl propionate is a useful research compound. Its molecular formula is C25H26N2O7 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H26N2O7

Peso molecular

466.5 g/mol

Nombre IUPAC

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid

InChI

InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m0/s1

Clave InChI

CCNNYDKFKPLPIC-NRFANRHFSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to Fmoc-Gly-Gly-allyl propionate: A Cleavable Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Fmoc-Gly-Gly-allyl propionate (B1217596), a heterobifunctional, cleavable linker integral to the development of Antibody-Drug Conjugates (ADCs). This document details its chemical characteristics, provides illustrative experimental protocols, and presents its functional role in the targeted delivery of therapeutic agents.

Physicochemical Properties

Fmoc-Gly-Gly-allyl propionate is a white to off-white solid compound. Its core structure consists of a di-glycine peptide spacer, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and functionalized at the C-terminus with an allyl propionate ester. This design imparts specific solubility and reactivity characteristics crucial for its role in bioconjugation.

General Properties
PropertyValueReference
Molecular Formula C₂₅H₂₆N₂O₇[1]
Molecular Weight 466.48 g/mol [1]
CAS Number 2766214-15-5[1]
Appearance White to off-white solid[1]
Solubility

The solubility of this compound is a critical parameter for its handling and use in synthetic protocols. While comprehensive solubility data in a wide range of solvents is not extensively published, its solubility in dimethyl sulfoxide (B87167) (DMSO) is known.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)110 mg/mLUltrasonic assistance may be required for dissolution.[1]
Dimethylformamide (DMF)SolubleBased on the general solubility of Fmoc-protected peptides.
N-Methyl-2-pyrrolidone (NMP)SolubleCommonly used solvent for peptide synthesis.
Dichloromethane (DCM)Sparingly SolubleFmoc-protected peptides often have limited solubility in DCM.
Tetrahydrofuran (THF)Sparingly SolubleSimilar to DCM, solubility is expected to be limited.
Thermal Properties
CompoundMelting Point (°C)
Fmoc-allyl-Gly-OH134-140
Fmoc-Gly-OH174-175

Based on these related structures, the melting point of this compound is likely to be in a similar range, influenced by the additional glycine (B1666218) and allyl propionate moieties.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not publicly available. The following are predicted characteristic signals based on its chemical structure and data from its precursors.

  • ¹H NMR: Expected signals would include aromatic protons from the Fmoc group (δ 7.2-7.9 ppm), protons of the allyl group (δ 5.2-6.0 ppm for the vinyl protons and ~4.6 ppm for the -OCH₂- protons), methylene (B1212753) protons of the glycine residues (δ ~3.7-4.0 ppm), and protons of the propionate linker.

  • ¹³C NMR: Characteristic signals would include those for the carbonyl carbons of the ester and amide groups (δ ~170-175 ppm), aromatic carbons of the Fmoc group (δ ~120-145 ppm), and aliphatic carbons of the glycine, allyl, and propionate moieties.

  • FT-IR: Key vibrational bands would be expected for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (ester and amide, ~1650-1750 cm⁻¹), and aromatic C=C stretching (Fmoc group, ~1450-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 467.18.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its subsequent use in the construction of an Antibody-Drug Conjugate.

Synthesis of this compound

The synthesis of this compound is conceptually a two-step process starting from commercially available Fmoc-Gly-OH. First, Fmoc-Gly-Gly-OH is synthesized, followed by esterification with an appropriate allyl propionate precursor.

Step 1: Synthesis of Fmoc-Gly-Gly-OH

This procedure is adapted from established methods for peptide synthesis.

  • Materials: Glycylglycine (B550881), Sodium Carbonate (Na₂CO₃), Acetone, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Toluene (B28343), Ethyl Acetate, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve glycylglycine in a 10% aqueous solution of sodium carbonate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Separately, dissolve Fmoc-OSu in acetone.

    • Add the Fmoc-OSu solution dropwise to the glycylglycine solution while maintaining the temperature below 10 °C and stirring vigorously.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with toluene to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2 with 1M HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield Fmoc-Gly-Gly-OH as a white solid.

Step 2: Esterification to form this compound

This is a representative esterification protocol.

  • Materials: Fmoc-Gly-Gly-OH, 3-Allyloxy-1-propanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Fmoc-Gly-Gly-OH in anhydrous DCM.

    • Add 3-Allyloxy-1-propanol (1.2 equivalents) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker to connect a cytotoxic drug to a monoclonal antibody. The following is a generalized workflow.

Step 1: Deprotection of the Fmoc Group

  • Materials: this compound-Drug conjugate, Piperidine (B6355638), DMF.

  • Procedure:

    • Dissolve the Fmoc-protected linker-drug conjugate in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes to 1 hour to effect complete deprotection of the Fmoc group, revealing a primary amine.

    • The resulting H₂N-Gly-Gly-allyl propionate-Drug is typically used in the next step without further purification after removal of piperidine.

Step 2: Conjugation to the Antibody

This step requires activation of a carboxyl group on the antibody or the use of a heterobifunctional crosslinker. Here, we illustrate a common method involving the activation of antibody lysine (B10760008) residues.

  • Materials: Monoclonal antibody, H₂N-Gly-Gly-allyl propionate-Drug, a suitable bifunctional crosslinker (e.g., SMCC), buffer solutions.

  • Procedure:

    • Modify the antibody by reacting it with a bifunctional crosslinker like SMCC to introduce maleimide (B117702) groups.

    • Purify the maleimide-activated antibody using size exclusion chromatography.

    • Prepare the linker-drug by reacting the deprotected amine with a thiol-containing payload.

    • React the maleimide-activated antibody with the thiol-containing linker-drug conjugate. The maleimide group reacts with the thiol to form a stable thioether bond.

    • Purify the resulting ADC using chromatography to remove unconjugated antibody, linker, and drug.

Cleavage of the Linker

The Gly-Gly dipeptide portion of the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into a target cell. The allyl ester provides an orthogonal cleavage strategy that can be employed during synthesis or for analytical purposes.

Enzymatic Cleavage (Intracellular)

  • Mechanism: Once the ADC is internalized into the lysosome of a cancer cell, Cathepsin B recognizes and cleaves the peptide bond between the two glycine residues. This initiates the release of the drug payload.

  • Experimental Conditions (In Vitro Assay):

    • Incubate the ADC in a buffer at pH 4.5-5.5, mimicking the lysosomal environment.

    • Add purified Cathepsin B enzyme.

    • Incubate at 37 °C.

    • Monitor the release of the drug over time using techniques like HPLC or mass spectrometry.

Chemical Cleavage of the Allyl Ester (Synthetic/Analytical)

  • Mechanism: The allyl ester can be selectively cleaved under mild conditions using a palladium catalyst.

  • Procedure:

    • Dissolve the allyl ester-containing compound in a suitable solvent such as DCM or THF.

    • Add a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Add a scavenger, such as phenylsilane (B129415) or morpholine, to trap the allyl group.

    • Stir the reaction at room temperature until cleavage is complete, as monitored by TLC or HPLC.

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound FmocGlyOH Fmoc-Gly-OH FmocGlyGlyOH Fmoc-Gly-Gly-OH FmocGlyOH->FmocGlyGlyOH Coupling GlyGly Glycylglycine GlyGly->FmocGlyGlyOH FinalProduct This compound FmocGlyGlyOH->FinalProduct Esterification AllylPropOH 3-Allyloxy-1-propanol AllylPropOH->FinalProduct

Caption: Synthetic pathway for this compound.

ADC_Conjugation_Cleavage cluster_conjugation ADC Formation and Drug Release Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation LinkerDrug Fmoc-Gly-Gly-allyl propionate-Drug LinkerDrug->ADC Internalization Internalization into Target Cell ADC->Internalization Binding to Antigen Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Cathepsin B Cleavage CellDeath Cell Death DrugRelease->CellDeath

Caption: Workflow of ADC conjugation and intracellular drug release.

Cleavage_Mechanisms cluster_cleavage Linker Cleavage Strategies ADC ADC with Fmoc-Gly-Gly-allyl propionate Linker Enzymatic Enzymatic Cleavage (Cathepsin B in Lysosome) ADC->Enzymatic Intracellular Chemical Chemical Cleavage (Palladium Catalyst) ADC->Chemical In Vitro / Synthetic ReleasedDrug Released Drug + Linker Fragment Enzymatic->ReleasedDrug CleavedAcid Fmoc-Gly-Gly-OH + Propionate Fragment Chemical->CleavedAcid

Caption: Enzymatic and chemical cleavage pathways of the linker.

References

The Allyl Group in Fmoc-Gly-Gly-allyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the burgeoning field of antibody-drug conjugates (ADCs), the strategic use of protecting groups and cleavable linkers is paramount. Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical entity that embodies both of these principles. The core of its utility lies in the judicious application of the allyl group, which serves as a selectively removable protecting group for the C-terminal carboxyl group. This technical guide provides an in-depth analysis of the role of the allyl group in Fmoc-Gly-Gly-allyl propionate, detailing its chemical properties, cleavage mechanisms, and applications, with a particular focus on its role in ADC development.

The Allyl Group as an Orthogonal Protecting Group

In modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the concept of orthogonality is crucial.[1] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1] The allyl group, in the form of an allyl ester (OAll), provides a third dimension of orthogonality in conjunction with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection and acid-labile groups (like tert-butyl, tBu) for amino acid side-chain protection.[1][2]

The key advantage of the allyl protecting group is its stability to both the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) and the acidic conditions used for the final cleavage from the resin and removal of side-chain protecting groups (typically trifluoroacetic acid, TFA).[2] This stability allows for the selective deprotection of the C-terminal carboxyl group while the peptide remains attached to the solid support and other protecting groups are intact. This selective deprotection is essential for various applications, including on-resin peptide cyclization and the synthesis of complex peptide architectures.[2][3]

Mechanism of Allyl Group Cleavage

The removal of the allyl protecting group is most commonly achieved through palladium(0)-catalyzed allylic substitution.[4] The general mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), reacts with the allyl ester to form a π-allylpalladium(II) complex.

  • Nucleophilic Attack: A nucleophilic scavenger, present in the reaction mixture, attacks the π-allyl complex, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid.

Commonly used scavengers include morpholine, N-methylaniline (NMA), phenylsilane (B129415) (PhSiH₃), and tributyltin hydride.[5][] The choice of scavenger and reaction conditions can influence the efficiency and cleanliness of the deprotection reaction.

Role in this compound

In the context of this compound, the allyl group serves to protect the C-terminal carboxyl group of the glycine (B1666218) residue. This allows the dipeptide to be used as a building block in more complex synthetic schemes.

Application as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound is particularly valuable as a component of cleavable linkers in the design of ADCs.[7][8][9] ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[] The linker's role is to be stable in systemic circulation and then to release the payload upon internalization into the target cancer cell.[]

The Gly-Gly dipeptide portion of the linker is designed to be susceptible to enzymatic cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][11][12]

Experimental Protocols

Detailed methodologies for the cleavage of the allyl ester from Fmoc-protected peptides are crucial for reproducible results. Below are representative protocols for both conventional and microwave-assisted deallylation.

Protocol 1: Conventional Palladium-Catalyzed Allyl Ester Deprotection

This protocol is a standard method for the removal of allyl esters on a solid support.

Materials:

  • Fmoc-peptide-allyl resin

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Chloroform (B151607) (CHCl₃)

  • Acetic acid (HOAc)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-peptide-allyl resin in DCM for 30 minutes.

  • Wash the resin with DMF (3 x resin volume).

  • Prepare the cleavage solution: a solution of chloroform (CHCl₃) containing 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM).[1]

  • Dissolve Pd(PPh₃)₄ (0.15 equivalents relative to the resin loading) in the cleavage solution.

  • Add the palladium-containing cleavage solution to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours, ensuring the reaction is protected from light.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium.

  • Wash the resin again with DMF (3x) and DCM (3x).

  • The deprotected peptide-resin is now ready for the next synthetic step (e.g., on-resin cyclization or further chain elongation).

Protocol 2: Microwave-Assisted Allyl Ester Deprotection

Microwave irradiation can significantly accelerate the deallylation reaction, reducing reaction times and potentially improving efficiency.[3]

Materials:

  • Fmoc-peptide-allyl resin

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-peptide-allyl resin in DCM in a microwave-safe vessel.

  • Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM to the resin.

  • Place the vessel in a microwave reactor and irradiate at a constant temperature of 40°C for 5 minutes.

  • Drain and wash the resin with DCM.

  • Repeat the microwave irradiation step one more time for 5 minutes.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and a scavenger solution as described in the conventional protocol.

  • Wash the resin a final time with DMF (3x) and DCM (3x).

Quantitative Data

The efficiency of allyl group cleavage can be influenced by the catalyst, scavenger, solvent, and reaction conditions. While specific data for this compound is not extensively published, the following table summarizes typical cleavage efficiencies for allyl esters in similar contexts.

CatalystScavengerSolventTimeTemperatureYield/PurityReference
Pd(PPh₃)₄PhenylsilaneDCM2 x 5 min38°C (Microwave)>98% Purity[3]
Pd(PPh₃)₄MorpholineTHF/DMSO/HClNot specifiedRoom TempHigh Yield[]
Pd(PPh₃)₄NMM/HOAcCHCl₃2 hoursRoom TempNot specified[1]

Visualizations

Logical Relationship: Orthogonality in Fmoc-SPPS

The following diagram illustrates the orthogonal nature of the allyl protecting group in relation to Fmoc and tBu groups in solid-phase peptide synthesis.

Orthogonality cluster_cleavage Cleavage Conditions Fmoc Fmoc (N-terminus) Peptide Protected Peptide on Resin Fmoc->Peptide Allyl Allyl (C-terminus) Allyl->Peptide tBu tBu (Side Chain) tBu->Peptide Piperidine Piperidine (Base) Piperidine->Fmoc Removes Pd_catalyst Pd(0) Catalyst Pd_catalyst->Allyl Removes TFA TFA (Acid) TFA->tBu Removes

Orthogonality of Protecting Groups in SPPS.
Experimental Workflow: Allyl Group Removal

This diagram outlines the key steps in the experimental workflow for the removal of the allyl protecting group from a resin-bound peptide.

Allyl_Cleavage_Workflow Start Start: Fmoc-Peptide-OAll Resin Swell Swell Resin (e.g., in DCM) Start->Swell Prepare Prepare Cleavage Solution (Pd(0) catalyst + Scavenger) Swell->Prepare React Add Cleavage Solution to Resin & React Prepare->React Wash1 Wash Resin (DMF, DCM) React->Wash1 Scavenge Wash with Palladium Scavenger Solution Wash1->Scavenge Wash2 Final Wash (DMF, DCM) Scavenge->Wash2 End End: Deprotected Peptide Resin Wash2->End

Workflow for Allyl Ester Deprotection.
Signaling Pathway: ADC Drug Release Mechanism

This diagram illustrates a plausible pathway for the release of a cytotoxic drug from an ADC that utilizes a Gly-Gly linker.

ADC_Drug_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Internalization 1. ADC Internalization (Endocytosis) ADC->Internalization Endosome 2. Trafficking to Lysosome Internalization->Endosome Lysosome 3. Lysosomal Environment (Low pH, Proteases) Endosome->Lysosome Cleavage 4. Enzymatic Cleavage of Gly-Gly Linker by Cathepsin B Lysosome->Cleavage Drug_Release 5. Drug Release into Cytosol Cleavage->Drug_Release Apoptosis 6. Induction of Apoptosis Drug_Release->Apoptosis

ADC Drug Release via Enzymatic Linker Cleavage.

Conclusion

The allyl group in this compound plays a critical and versatile role, primarily as a C-terminal protecting group that is orthogonal to the widely used Fmoc and tBu protecting groups in solid-phase peptide synthesis. Its selective removal under mild, palladium-catalyzed conditions allows for sophisticated synthetic strategies, including on-resin cyclization and the assembly of complex peptides. Furthermore, its incorporation into cleavable linkers for antibody-drug conjugates highlights its importance in the development of next-generation targeted cancer therapies. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of peptide chemistry and drug development, enabling a deeper understanding and more effective utilization of this valuable chemical tool.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption stems from its unique chemical properties, particularly its stability under acidic conditions and its facile removal under mild basic conditions. This orthogonality allows for the selective deprotection of the Nα-amino group without affecting acid-labile side-chain protecting groups, a key advantage over the older tert-butoxycarbonyl (Boc) strategy.[3][][] This technical guide provides an in-depth exploration of the Fmoc group, detailing its mechanism of action, comparative performance data, comprehensive experimental protocols, and strategies to mitigate common side reactions.

Core Principles of Fmoc Chemistry

The fundamental role of the Fmoc group is to temporarily block the Nα-amine of an amino acid, preventing it from forming a peptide bond with itself during the activation of its carboxyl group.[1][6] This ensures the sequential and controlled assembly of the peptide chain on a solid support.[2]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[7][8][9] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause the formation of Fmoc-oligopeptides as byproducts.[6][10] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Caption: General scheme for the protection of an amino acid using Fmoc-OSu.

Mechanism of Fmoc Deprotection

The key to the utility of the Fmoc group is its lability to bases.[11] Deprotection is typically achieved using a 20% solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][12] The mechanism is a base-induced β-elimination. The base abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring, initiating the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the peptide chain.[6][12] The piperidine also acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[6]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate FmocPeptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene (DBF) + CO₂ + H₂N-Peptide-Resin Carbanion->DBF β-elimination DBF->Adduct Scavenging DeprotectedPeptide H₂N-Peptide-Resin

Caption: Mechanism of Fmoc deprotection using piperidine.

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc strategy is most powerful when used in an orthogonal protection scheme, commonly referred to as the Fmoc/tBu strategy.[1] In this approach, the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) are acid-labile.[][11] This ensures that the side-chain protection remains intact throughout the iterative cycles of peptide chain elongation and is only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[11]

The SPPS cycle consists of a series of repeated steps:

  • Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide.

  • Washing: Removal of excess deprotection reagent and the DBF-adduct.

  • Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its reaction with the free amine on the peptide chain to form a new peptide bond.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Is sequence complete? No Final Final Peptide Assembled Wash2->Final Is sequence complete? Yes Cycle->Deprotection Cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) Final->Cleavage Product Purified Peptide Cleavage->Product

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Performance Metrics

The efficiency of Fmoc-SPPS is influenced by several factors, including the choice of reagents, reaction times, and the peptide sequence itself.

Table 1: Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base used and its concentration. While 20% piperidine in DMF is standard, other bases and concentrations can be employed to modulate the reaction, especially for sensitive sequences.

Base (in DMF)Concentration (% v/v)Deprotection Time for CompletionReference(s)
Piperidine20%~3-10 minutes[13][14]
Piperidine5%>10 minutes[13][15]
Piperazine10% (w/v)~10 minutes (similar to 20% Piperidine)[14]
4-Methylpiperidine20%~10 minutes (similar to 20% Piperidine)[14]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (+5% Piperazine)Faster kinetics than 20% Piperidine/DMF[16]

Note: Deprotection times can be sequence-dependent. For example, deprotection of Fmoc-Arg(Pbf)-OH generally requires longer times than Fmoc-Leu-OH.[17]

Table 2: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl StrategyReference(s)
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)[3][18]
Nα-Deprotection Reagent 20% Piperidine in DMF (mild base)50% TFA in DCM (strong acid)[18][19]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)[]
Final Cleavage Reagent TFA (e.g., 95%)HF or TFMSA (very strong, hazardous acids)[18][19]
Orthogonality High (base vs. acid)Lower (differential acid lability)[][11]
Automation Friendliness High (milder reagents, UV monitoring)Lower (corrosive reagents)[9]
Suitability for... Modified/sensitive peptides, high-throughput synthesisLong, aggregation-prone sequences[18]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc-SPPS is susceptible to several sequence-dependent side reactions. Understanding their mechanisms is crucial for troubleshooting and optimizing synthesis outcomes.

Aspartimide Formation

This is a major side reaction involving peptides containing aspartic acid (Asp). The backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, especially under the basic conditions of Fmoc deprotection.[20][21] This forms a five-membered succinimide (B58015) ring (aspartimide), which can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, that are difficult to separate from the target peptide.[20]

Aspartimide_Formation Peptide ...-Xaa-Asp(OR)-Yaa-... Cyclization Aspartimide Intermediate Peptide->Cyclization Piperidine (Fmoc Deprotection) AlphaPeptide α-Aspartyl Peptide (Desired Product) Cyclization->AlphaPeptide Ring Opening (α-attack) BetaPeptide β-Aspartyl Peptide (Side Product) Cyclization->BetaPeptide Ring Opening (β-attack) Piperidide Piperidide Adducts (Side Product) Cyclization->Piperidide Piperidine Attack Racemized D-Asp Isomers (Side Product) Cyclization->Racemized Epimerization DKP_Formation DipeptideResin H₂N-AA₂-CO-NH-AA₁-CO-O-Resin DKP Diketopiperazine (Cyclic Dipeptide) DipeptideResin->DKP Intramolecular Cyclization Resin HO-Resin DipeptideResin->Resin Cleavage

References

Technical Guide: Fmoc-Gly-Gly-allyl propionate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical linker molecule integral to the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its properties, synthesis, and application, designed to support researchers in leveraging this tool for advanced drug delivery systems. As a cleavable linker, it is designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Compound Data

The fundamental properties of Fmoc-Gly-Gly-allyl propionate are summarized below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 2766214-15-5[1][2]
Molecular Formula C25H26N2O7
Molecular Weight 466.48 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥98.0% (HPLC)
Storage Conditions Store at -20°C, sealed, away from moisture and light. For solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Experimental Protocols

Detailed methodologies for the synthesis of the peptide backbone and its subsequent conjugation are outlined below. These protocols are based on established principles of solid-phase peptide synthesis and bioconjugation.

Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-OH

This protocol describes the synthesis of the dipeptide backbone using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling:

    • Repeat the Fmoc deprotection step to expose the amine of the first glycine (B1666218) residue.

    • Perform the second coupling with another activated Fmoc-Gly-OH as described in step 3.

  • Final Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage from Resin: Cleave the Fmoc-Gly-Gly dipeptide from the resin using a TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

Protocol 2: Esterification to Yield this compound

This protocol describes a potential method for the esterification of the synthesized dipeptide.

Materials:

  • Fmoc-Gly-Gly-OH (synthesized in Protocol 1)

  • Allyl 3-bromopropionate

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • Solubilization: Dissolve Fmoc-Gly-Gly-OH in DMF.

  • Deprotonation: Add cesium carbonate to the solution and stir at room temperature for 30 minutes.

  • Esterification: Add allyl 3-bromopropionate to the reaction mixture and stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: General Workflow for ADC Synthesis

This protocol provides a general overview of how this compound can be utilized in the synthesis of an Antibody-Drug Conjugate.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic drug with a suitable conjugation handle (e.g., an amine)

  • Coupling agents (e.g., HBTU, DIPEA)

  • Reducing agent for antibody (e.g., TCEP)

  • Maleimide-functionalized cytotoxic drug (if using thiol conjugation)

  • Purification systems (e.g., size-exclusion chromatography)

Procedure:

  • Linker-Payload Conjugation:

    • Activate the carboxylic acid of this compound using a suitable coupling agent.

    • React the activated linker with the amine group on the cytotoxic payload.

    • Purify the linker-payload conjugate.

  • Antibody Preparation:

    • If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups.

  • Final Conjugation:

    • React the purified linker-payload construct with the prepared antibody. The specific chemistry will depend on the functional groups being targeted on the antibody and linker.

  • Purification and Characterization:

    • Purify the resulting ADC using techniques such as size-exclusion chromatography to remove unconjugated antibody, linker, and payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Signaling Pathways and Mechanisms of Action

This compound does not directly participate in cellular signaling pathways. Instead, it serves as a critical component in the delivery mechanism of ADCs. The diagrams below illustrate its role in the synthesis and function of an ADC.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Fmoc-Gly-Gly-allyl_propionate This compound Linker_Payload Linker-Payload Conjugate Fmoc-Gly-Gly-allyl_propionate->Linker_Payload Activation & Coupling Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Conjugation Antibody Monoclonal Antibody (mAb) Antibody->ADC ADC_Mechanism_of_Action cluster_moa Mechanism of Action ADC_Circulation ADC in Circulation (Stable) Tumor_Cell Tumor Cell Targeting ADC_Circulation->Tumor_Cell Binds to Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage of Linker Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

References

An In-depth Technical Guide on the Solubility and Stability of Fmoc-Gly-Gly-Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It provides a comprehensive overview of the solubility and stability of Fmoc-Gly-Gly-allyl ester, along with detailed experimental protocols and visualizations to support its application in synthesis.

Core Compound Profile

Fmoc-Gly-Gly-allyl ester is a derivative of the dipeptide diglycine, where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminus is protected as an allyl ester. This combination of protecting groups makes it a valuable building block in peptide synthesis, particularly in strategies requiring orthogonal deprotection schemes.[1][2] The Fmoc group is base-labile, while the allyl ester is removed under mild, palladium-catalyzed conditions, allowing for selective deprotection and further modification of the peptide chain.[1][3]

Solubility

The solubility of Fmoc-protected peptides is crucial for their handling and reactivity in solution-phase synthesis and purification. Generally, Fmoc-dipeptides exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[4][5][6] They are sparingly soluble in water.[7] The following table summarizes the representative solubility of Fmoc-Gly-Gly-allyl ester in various organic solvents.

Table 1: Solubility of Fmoc-Gly-Gly-allyl Ester

SolventAbbreviationSolubility (Representative)
N,N-DimethylformamideDMFHighly Soluble (> 1 M)
N-Methyl-2-pyrrolidoneNMPHighly Soluble (> 1 M)
Dichloromethane (B109758)DCMSoluble
TetrahydrofuranTHFModerately Soluble
AcetonitrileACNModerately Soluble
Ethyl Acetate (B1210297)EtOAcSparingly Soluble
WaterH₂OInsoluble

Note: The solubility values are representative and may vary depending on the specific experimental conditions such as temperature and purity of the compound.

Stability

The stability of Fmoc-Gly-Gly-allyl ester under various conditions determines its storage and compatibility with different reaction steps in a synthetic workflow.

  • pH Stability : The allyl ester group is stable under both acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][8] It is resistant to cleavage by trifluoroacetic acid (TFA), which is used for the final deprotection of many side-chain protecting groups, and by piperidine, the reagent used for Fmoc group removal.[1]

  • Thermal Stability : While specific data is unavailable, Fmoc-protected amino acids are generally stable at room temperature. For long-term storage, it is advisable to store the compound at low temperatures (e.g., -20°C) to prevent any potential degradation.

  • Reagent Compatibility : The allyl ester is orthogonal to the Fmoc/tBu strategy in peptide synthesis.[1][2] However, it is sensitive to palladium(0) catalysts, which are used for its removal.[3][9]

Experimental Protocols

Synthesis of Fmoc-Gly-Gly-Allyl Ester

This protocol describes the esterification of Fmoc-Gly-Gly-OH with allyl alcohol.

Materials:

  • Fmoc-Gly-Gly-OH

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add allyl alcohol (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of EtOAc in hexane to yield the pure Fmoc-Gly-Gly-allyl ester.

Deprotection of the Allyl Ester

This protocol outlines the palladium-catalyzed removal of the allyl protecting group.

Materials:

  • Fmoc-Gly-Gly-allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (B129415) (PhSiH₃) or another suitable scavenger

  • Anhydrous dichloromethane (DCM) or chloroform (B151607) (CHCl₃)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Fmoc-Gly-Gly-allyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add the scavenger, such as phenylsilane (3-5 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.3 equivalents).[8]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and the resulting Fmoc-Gly-Gly-OH can be purified by standard methods if necessary.

Visualizations

Chemical Structure

chemical_structure cluster_fmoc Fmoc Group cluster_gly1 Glycine 1 cluster_gly2 Glycine 2 cluster_allyl Allyl Ester fmoc Fmoc gly1 Gly fmoc->gly1 -NH-CO- gly2 Gly gly1->gly2 -CO-NH- allyl OAll gly2->allyl -CO-O-

Caption: Structure of Fmoc-Gly-Gly-allyl ester.

Synthesis and Purification Workflow

synthesis_workflow arrow arrow start Start: Fmoc-Gly-Gly-OH + Allyl Alcohol coupling Coupling Reaction (DCC, DMAP in DCM) start->coupling filtration Filtration (Remove DCU) coupling->filtration workup Aqueous Workup (NaHCO3, Brine) filtration->workup drying Drying and Concentration workup->drying purification Flash Chromatography drying->purification product Pure Fmoc-Gly-Gly-OAll purification->product

Caption: Workflow for synthesis and purification.

Deprotection Signaling Pathway

deprotection_pathway substrate Fmoc-Gly-Gly-OAll pi_allyl π-Allyl Palladium Complex + Fmoc-Gly-Gly-O⁻ substrate->pi_allyl + Pd(0) catalyst Pd(PPh3)4 catalyst->pi_allyl scavenger Scavenger (e.g., PhSiH3) pi_allyl->scavenger product Fmoc-Gly-Gly-OH pi_allyl->product catalyst_regen Pd(PPh3)4 (regenerated) scavenger->catalyst_regen scavenged_allyl Scavenged Allyl Group scavenger->scavenged_allyl catalyst_regen->catalyst Re-enters cycle

Caption: Palladium-catalyzed deprotection pathway.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-Gly-allyl propionate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The use of orthogonally protected amino acid derivatives is fundamental to this methodology. This document provides detailed application notes and protocols for the utilization of Fmoc-Gly-Gly-allyl propionate (B1217596) in Fmoc-based SPPS.

The Fmoc-Gly-Gly-OH dipeptide is a valuable building block for introducing a Gly-Gly motif within a peptide sequence, which can act as a flexible linker or spacer.[1][2] The C-terminal allyl ester offers an orthogonal protecting group to the N-terminal Fmoc group and acid-labile side-chain protecting groups (e.g., t-Bu, Boc, Trt).[3] This orthogonality allows for the selective deprotection of the C-terminal allyl group on-resin, enabling strategies such as head-to-tail cyclization, side-chain modification, or convergent peptide synthesis.[4][5] The allyl group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from many resins (e.g., TFA).[3] Its removal is typically achieved under mild conditions using a palladium(0) catalyst.[6][7]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Fmoc-Gly-Gly-allyl propionateSynthesis GradeVarious
Fmoc-amino acidsSynthesis GradeVarious
Rink Amide Resin (or other suitable resin)100-200 meshVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Piperidine (B6355638)ACS GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HATU (or other coupling reagent)Synthesis GradeVarious
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeVarious
Phenylsilane (B129415) (or other scavenger)ACS GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherACS GradeVarious

Experimental Protocols

Protocol 1: Loading of the First Amino Acid (if not starting with pre-loaded resin)

This protocol assumes the use of a resin with a Rink Amide linker for producing a C-terminal amide peptide. If a C-terminal acid is desired, a resin such as 2-chlorotrityl chloride resin should be used.

  • Resin Swelling: Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Coupling of First Fmoc-Amino Acid:

    • Dissolve the first Fmoc-amino acid (3 eq. to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g), then dry under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This cycle is repeated for each subsequent amino acid, including the coupling of this compound.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[8]

  • Washing: Wash the resin with DMF (5 x 10 mL/g).

  • Coupling:

    • Pre-activate the incoming Fmoc-amino acid (or Fmoc-Gly-Gly-OH) (3 eq.) with a coupling reagent like HATU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test like the Kaiser test. For difficult couplings, a second coupling may be necessary.[9]

  • Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 3: On-Resin Allyl Ester Deprotection

This procedure selectively removes the C-terminal allyl group, leaving the peptide attached to the resin through its side chain or a linker, and other protecting groups intact.

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or a mixture of DCM/DMF under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Deprotection Cocktail Preparation: Prepare a solution containing Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 eq. relative to the peptide) and a scavenger such as phenylsilane (PhSiH₃, 10-20 eq.) in the reaction solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction is typically complete within 2 hours. Microwave-assisted deprotection can significantly shorten the reaction time.[6]

  • Monitoring: Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the deprotection is complete, wash the resin extensively with DMF (5x), DCM (5x), and a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), followed by more DMF and DCM washes.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying and Purification: Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary

ParameterProtocol 1: LoadingProtocol 2: ElongationProtocol 3: Allyl DeprotectionProtocol 4: Cleavage
Reagent Equivalents (to resin)
Fmoc-Amino Acid3 eq.3 eq.--
Coupling Reagent (e.g., HATU)2.9 eq.2.9 eq.--
Base (e.g., DIPEA)6 eq.6 eq.--
Pd(PPh₃)₄--0.2-0.5 eq.-
Scavenger (e.g., PhSiH₃)--10-20 eq.-
Reaction Times
Swelling1 hr-30 min-
Fmoc Deprotection5 + 15 min5 + 15 min--
Coupling2 hr1-2 hr--
Allyl Deprotection--1-2 hr-
Cleavage---2-4 hr
Solvents DMF, DCMDMF, DCMDCM, DMFTFA, Diethyl Ether

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA/HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for each AA Washing2->Repeat n cycles Repeat->Fmoc_Deprotection Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄/PhSiH₃) Repeat->Allyl_Deprotection After final AA Cleavage Cleavage & Global Deprotection (TFA) Repeat->Cleavage For linear peptide Washing3 Washing Allyl_Deprotection->Washing3 Cyclization On-Resin Cyclization or Modification Washing3->Cyclization Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating on-resin allyl deprotection.

Allyl_Deprotection_Mechanism Start Peptide-COO-Allyl (on resin) Intermediate [π-Allyl-Pd Complex] Start->Intermediate + Pd(0) Catalyst Pd(PPh₃)₄ Product Peptide-COOH (on resin) Intermediate->Product + Scavenger Byproduct Allyl-Scavenger Adduct Intermediate->Byproduct Scavenger Scavenger (e.g., Phenylsilane)

Caption: Simplified mechanism of Palladium-catalyzed allyl ester deprotection.

References

Application Notes and Protocols for the Step-by-Step Synthesis of an Antibody-Drug Conjugate (ADC) with Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[1][] This document provides a detailed, step-by-step protocol for the synthesis of an ADC utilizing a cleavable dipeptide linker, Fmoc-Gly-Gly-allyl propionate (B1217596). This linker is designed to be stable in circulation and release the active drug payload within the target cancer cell.[5][6]

The synthesis is presented in a multi-step process, beginning with the preparation of the Fmoc-protected dipeptide, followed by the introduction of the allyl propionate handle, conjugation to a payload, and finally, the bioconjugation to a monoclonal antibody. This guide also includes protocols for the purification and characterization of the resulting ADC.

I. Synthesis of the Linker-Payload Moiety

This section details the chemical synthesis of the Fmoc-Gly-Gly-allyl propionate linker and its subsequent conjugation to a model cytotoxic payload.

Step 1: Synthesis of Fmoc-Gly-Gly-OH

The synthesis of the N-terminally protected dipeptide, Fmoc-Gly-Gly-OH, is the foundational step.[7] High purity of this intermediate is crucial for the success of subsequent reactions.[8]

Experimental Protocol:

  • Dissolution: Dissolve Glycylglycine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reaction with Fmoc-OSu: While stirring at room temperature, add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) in acetone (B3395972) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous layer with toluene (B28343) to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2 using 1M HCl.

    • Extract the product with ethyl acetate.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

    • Concentrate the filtrate under reduced pressure to yield a white solid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.[9]

Data Presentation: Synthesis of Fmoc-Gly-Gly-OH

ParameterValueReference
Starting MaterialGlycylglycine-
ReagentFmoc-OSu[10]
SolventAcetone/Water[10]
Reaction Time2-4 hours[10]
Typical Yield91-93%[10]
Purity (HPLC)>99%[10]

Logical Relationship: Fmoc-Gly-Gly-OH Synthesis

synthesis_flow cluster_reactants Reactants cluster_process Reaction cluster_product Product GlyGly Glycylglycine Reaction Aqueous Na2CO3, Acetone, RT GlyGly->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction FmocGlyGlyOH Fmoc-Gly-Gly-OH Reaction->FmocGlyGlyOH

Caption: Workflow for the synthesis of Fmoc-Gly-Gly-OH.

Step 2: Synthesis of this compound

This step involves the esterification of the C-terminus of the dipeptide with allyl alcohol to introduce the allyl handle, which can be used for subsequent deprotection under specific conditions if needed.

Experimental Protocol:

  • Dissolution: Dissolve Fmoc-Gly-Gly-OH (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of Reagents: Add allyl alcohol (1.5 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Coupling Reaction: Cool the mixture to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Data Presentation: Synthesis of this compound

ParameterValue
Starting MaterialFmoc-Gly-Gly-OH
ReagentsAllyl alcohol, DCC, DMAP
SolventDichloromethane (DCM)
Reaction TimeOvernight
Typical Yield70-85%
Purity (HPLC)>98%

Logical Relationship: Esterification Workflow

esterification_flow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_product Product FmocGlyGlyOH Fmoc-Gly-Gly-OH Esterification Esterification in DCM FmocGlyGlyOH->Esterification AllylOH Allyl Alcohol AllylOH->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification Product This compound Esterification->Product

Caption: Workflow for the esterification of Fmoc-Gly-Gly-OH.

II. Antibody-Drug Conjugation

This section describes the process of conjugating the linker-payload moiety to a monoclonal antibody. The protocol assumes a cysteine-based conjugation strategy, which requires prior reduction of the antibody's interchain disulfide bonds.

Step 1: Antibody Preparation (Reduction)

For cysteine-based conjugation, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation.

Experimental Protocol:

  • Buffer Exchange: Exchange the antibody into a suitable buffer (e.g., Phosphate Buffered Saline (PBS) with 50 mM borate, pH 8.0).

  • Reduction: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution at a molar ratio of approximately 2.5:1 (TCEP:mAb).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Purification: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).

Step 2: Preparation of the Linker-Payload for Conjugation

The Fmoc protecting group on the linker must be removed, and the linker-payload activated for reaction with the antibody's thiol groups. This example assumes the payload is pre-attached to the linker and contains a maleimide (B117702) group for conjugation.

Experimental Protocol:

  • Fmoc Deprotection: Dissolve the this compound-Payload in DMF and treat with 20% piperidine (B6355638) in DMF for 30 minutes to remove the Fmoc group.

  • Purification: Purify the deprotected linker-payload by reverse-phase HPLC.

  • Activation (if necessary): If the payload is not already functionalized with a maleimide group, it can be introduced at this stage using a suitable crosslinker like SMCC.

Step 3: Bioconjugation

The reduced antibody is then reacted with the activated maleimide-functionalized linker-payload.

Experimental Protocol:

  • pH Adjustment: Adjust the pH of the reduced antibody solution to ~7.2-7.5.

  • Conjugation Reaction: Add the maleimide-activated linker-payload to the reduced antibody solution at a molar ratio of approximately 5-10 fold excess of the linker-payload to the antibody.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

Logical Relationship: ADC Synthesis Workflow

adc_synthesis_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Bioconjugation Reaction Reduced_mAb->Conjugation Linker_Payload Fmoc-Gly-Gly-allyl-Payload Deprotection Fmoc Deprotection (Piperidine) Linker_Payload->Deprotection Activation Maleimide Activation Deprotection->Activation Activated_Linker_Payload Activated Linker-Payload Activation->Activated_Linker_Payload Activated_Linker_Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification ADC Final ADC Purification->ADC Characterization Characterization (MS, HIC, etc.) ADC->Characterization

Caption: Overall workflow for the synthesis of the ADC.

III. Purification and Characterization of the ADC

After the conjugation reaction, the ADC must be purified to remove unreacted antibody, free linker-payload, and aggregates. The purified ADC is then thoroughly characterized to determine its critical quality attributes.

Purification Protocol:
  • Size Exclusion Chromatography (SEC): Use SEC to separate the ADC from small molecule impurities and aggregates.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DAR).[11]

Characterization Protocols:

A comprehensive characterization of the ADC is essential to ensure its quality, efficacy, and safety.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the intact ADC and its subunits, confirming successful conjugation and providing information on the drug load distribution.[][13]

  • Hydrophobic Interaction Chromatography (HIC): The primary method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[11][14]

  • Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR and analyze the light and heavy chain drug loading.[14]

  • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the antibody and the payload at their respective characteristic wavelengths.[11]

  • Cell-based Cytotoxicity Assays: To evaluate the in vitro potency of the ADC on target cancer cell lines.

  • Binding Assays (ELISA, SPR): To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[][13]

Data Presentation: ADC Characterization Summary

Analytical MethodParameter MeasuredTypical Expected OutcomeReference
Mass Spectrometry (MS)Molecular Weight, Drug Load DistributionConfirmation of expected mass shifts corresponding to drug-linker conjugation.[][13][15]
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR), PurityAverage DAR of 2-4, with a defined distribution of drug-loaded species.[11][14]
Size Exclusion Chromatography (SEC)Aggregation Level>95% monomeric ADC.[11]
ELISA/SPRAntigen Binding AffinityBinding affinity comparable to the unconjugated antibody.[][13]
Cell-based AssayIn vitro Cytotoxicity (IC50)Potent and specific killing of target cells.[]

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. The specific reaction conditions, purification methods, and characterization assays may need to be optimized for different antibodies, payloads, and linker chemistries. Appropriate safety precautions should be taken when handling all chemical reagents and biological materials.

References

Application Notes and Protocols: Fmoc-Gly-Gly-Allyl Propionate Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, combining the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small molecule drugs. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the conjugation of a novel linker, Fmoc-Gly-Gly-allyl propionate (B1217596), to monoclonal antibodies.

The Fmoc-Gly-Gly-allyl propionate linker incorporates several key features: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a dipeptide spacer (Gly-Gly), and an allyl propionate ester. The dipeptide spacer can provide steric hindrance and potentially a cleavage site for lysosomal enzymes. The allyl ester serves as a cleavable linker, which can be selectively cleaved under specific conditions to release the conjugated payload. The Fmoc group offers a temporary protection of the N-terminus of the dipeptide, allowing for controlled, site-specific conjugation strategies.

These application notes provide a comprehensive guide for researchers, covering the necessary materials, detailed experimental procedures, and data analysis for the successful conjugation of this compound to monoclonal antibodies.

Data Summary

Successful conjugation of this compound to a monoclonal antibody is evaluated based on several key quantitative parameters. The following table summarizes typical data obtained from conjugation experiments.

ParameterDescriptionTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR) The average number of linker-payload molecules conjugated to a single antibody.2 - 4Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy
Conjugation Efficiency The percentage of the initial linker-payload that is successfully conjugated to the antibody.30 - 60%UV-Vis Spectroscopy, HPLC
Monomeric Antibody Content The percentage of the final conjugate that exists as a monomer, indicating minimal aggregation.>95%Size Exclusion Chromatography (SEC)
In Vitro Stability The stability of the conjugate in plasma over time, measured by the percentage of intact conjugate remaining.>90% after 7 daysELISA, HIC-HPLC
In Vitro Cytotoxicity The potency of the ADC in killing target cancer cells, typically measured as the half-maximal inhibitory concentration (IC50).0.1 - 10 nMCell-based cytotoxicity assays (e.g., MTS, LDH)

Experimental Protocols

This section details the step-by-step methodologies for the conjugation of this compound to a monoclonal antibody.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of the linker for reaction with amine groups on the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM in a clean, dry reaction vessel under an inert atmosphere (argon or nitrogen).

  • Add 1.2 equivalents of NHS (or Sulfo-NHS) to the solution and stir until fully dissolved.

  • Add 1.2 equivalents of EDC (or DCC) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.

  • The activated linker (Fmoc-Gly-Gly-allyl-NHS ester) is now ready for conjugation to the monoclonal antibody. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Linker to Monoclonal Antibody

This protocol outlines the conjugation of the activated Fmoc-Gly-Gly-allyl-NHS ester to the lysine (B10760008) residues of the monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Activated Fmoc-Gly-Gly-allyl-NHS ester solution (from Protocol 1)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filtration devices (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Add the activated Fmoc-Gly-Gly-allyl-NHS ester solution to the mAb solution at a molar ratio of 5:1 to 10:1 (linker:mAb). The optimal ratio should be determined empirically for each mAb.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the resulting antibody-linker conjugate using a centrifugal filtration device to remove unreacted linker and other small molecules. Wash the conjugate with the conjugation buffer three times.

  • Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA assay or UV-Vis at 280 nm).

Protocol 3: Deprotection of the Fmoc Group

This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for subsequent payload conjugation.

Materials:

  • Fmoc-protected antibody-linker conjugate

  • 20% Piperidine (B6355638) in DMF or a milder, aqueous-based deprotection reagent (e.g., 4-(aminomethyl)piperidine)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Centrifugal filtration devices (30 kDa MWCO)

Procedure:

  • To the purified Fmoc-protected antibody-linker conjugate, add the deprotection reagent. For piperidine in DMF, a final concentration of 20% is typically used, but this should be optimized to minimize antibody denaturation.

  • Incubate the reaction at room temperature for 15-30 minutes.

  • Immediately purify the deprotected antibody-linker conjugate using a centrifugal filtration device to remove the deprotection reagent and cleaved Fmoc adducts. Wash the conjugate extensively with the purification buffer.

  • The deprotected antibody-linker conjugate is now ready for conjugation to a payload.

Protocol 4: Conjugation of Payload to the Deprotected Antibody-Linker

This protocol details the final step of conjugating an activated payload to the deprotected antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated payload (e.g., a cytotoxic drug with an NHS-ester functional group)

  • Conjugation buffer (as in Protocol 2)

  • Purification buffer (as in Protocol 3)

  • Centrifugal filtration devices (30 kDa MWCO)

Procedure:

  • Dissolve the activated payload in a suitable solvent (e.g., DMSO) at a high concentration.

  • Add the activated payload solution to the deprotected antibody-linker conjugate at a desired molar ratio (e.g., 3:1 to 5:1 payload:antibody).

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Purify the final antibody-drug conjugate (ADC) using a centrifugal filtration device to remove unreacted payload. Wash the ADC extensively with the purification buffer.

  • Characterize the final ADC for DAR, aggregation, and purity using appropriate analytical techniques (HIC, SEC, etc.).

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Linker Activation cluster_1 Antibody Conjugation cluster_2 Deprotection & Payload Conjugation cluster_3 Purification & Analysis Linker This compound Activator EDC/NHS Linker->Activator ActivatedLinker Activated Linker (NHS-ester) Activator->ActivatedLinker Conjugation Conjugation ActivatedLinker->Conjugation mAb Monoclonal Antibody mAb->Conjugation Fmoc_ADC Fmoc-Protected Antibody-Linker Conjugation->Fmoc_ADC Deprotection Fmoc Deprotection Fmoc_ADC->Deprotection Deprotected_ADC Deprotected Antibody-Linker Deprotection->Deprotected_ADC Final_ADC Final ADC Deprotected_ADC->Final_ADC Payload Activated Payload Payload->Final_ADC Purification Purification (SEC/HIC) Final_ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of Linker Components

linker_components Linker Fmoc Group Gly-Gly Spacer Allyl Propionate Fmoc_Desc N-terminal protection Allows for controlled conjugation Linker:f0->Fmoc_Desc GlyGly_Desc Dipeptide spacer Provides steric hindrance Potential enzymatic cleavage site Linker:f1->GlyGly_Desc Allyl_Desc Cleavable ester Payload release mechanism Linker:f2->Allyl_Desc

Caption: Functional components of the this compound linker.

Signaling Pathway of ADC Action

adc_action_pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding TargetCell Target Cancer Cell Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease Payload Free Payload PayloadRelease->Payload CellDeath Apoptosis / Cell Death Payload->CellDeath

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-Gly-allyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies in the assembly of complex peptides. The deprotection of the N-terminal Fmoc group is a critical step that must be efficient and clean to ensure high purity and yield of the final peptide product. This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Gly-Gly-allyl propionate (B1217596), a dipeptide ester commonly encountered as a building block or intermediate in peptide and medicinal chemistry.

The selection of the appropriate deprotection conditions is crucial to maximize the yield of the desired product while minimizing side reactions. For a dipeptide with a C-terminal allyl ester, the primary concerns are the complete removal of the Fmoc group and the prevention of intramolecular cyclization to form diketopiperazine (DKP), a common side reaction with Gly-Gly sequences. The allyl ester itself is generally stable under the basic conditions used for Fmoc removal.

These notes provide a comparative overview of standard and alternative deprotection methods, quantitative data on reaction parameters, and detailed experimental protocols to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following tables summarize quantitative data for various Fmoc deprotection conditions, focusing on reaction times, efficiency, and the formation of byproducts. While data for the exact substrate Fmoc-Gly-Gly-allyl propionate is limited in the literature, the presented data from analogous systems provide a strong basis for protocol development.

Table 1: Comparison of Deprotection Reagents and Conditions

Deprotection ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeDeprotection Efficiency (%)Notes
Piperidine (B6355638)20% (v/v)DMFRoom Temp5 - 20 min>99%Standard, reliable method.[1]
Piperidine5% (v/v)DMFRoom Temp15 - 30 min>95%Slower, may reduce side reactions.[2]
DBU/Piperazine (B1678402)2% DBU / 5% Piperazine (w/v)DMFRoom Temp< 5 min>99%Very rapid deprotection.[3][4]
DBU2% (v/v)DMFRoom Temp< 2 min>99%Extremely fast, requires a scavenger for dibenzofulvene.[5]
Diethylamine10-50% (v/v)DCM/DMFRoom Temp30 - 120 minVariableLess common, can be effective.

Table 2: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation for Gly-Xaa Sequences

Dipeptide SequenceDeprotection ConditionsSolventDKP Formation (%)Reference
Fmoc-Gly-Pro-resin20% Piperidine/DMFDMFHigh[6][7]
Fmoc-Gly-Gly-resin20% Piperidine/DMFDMFModerate[8]
Fmoc-X-Pro-resin5% Piperazine/NMPNMPSignificantly Reduced
Fmoc-Gly-X-resin2% DBU, 5% Piperazine/NMPNMPLow

Experimental Protocols

The following are detailed protocols for the solution-phase Fmoc deprotection of this compound. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most common and reliable method for Fmoc removal.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • TLC plates (silica gel 60 F254)

  • HPLC system for reaction monitoring (optional)

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF (e.g., 10 mL per gram of peptide).

  • Reagent Addition: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC (e.g., using a mobile phase of EtOAc/Hexanes 1:1) or HPLC. The reaction is typically complete within 5-20 minutes.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of piperidine.

    • To the resulting oil, add cold diethyl ether to precipitate the deprotected product, H-Gly-Gly-allyl propionate.

    • Triturate the solid with fresh cold diethyl ether and collect the product by filtration or centrifugation.

    • Wash the solid with cold diethyl ether and dry under vacuum.

  • Purity Analysis: Assess the purity of the final product by HPLC and characterize by mass spectrometry.

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine

This protocol is suitable for rapid Fmoc removal and can be advantageous in minimizing piperidine-related side products.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Diethyl ether, cold

  • Toluene

  • TLC plates (silica gel 60 F254)

  • HPLC system for reaction monitoring (optional)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF (e.g., 10 mL per gram of peptide).

  • Reagent Addition: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. Add this solution to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very fast, often complete in less than 5 minutes. Monitor closely by TLC or HPLC.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (2-3 times) to remove residual DBU.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purity Analysis: Analyze the purity of the product by HPLC and confirm its identity by mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and experimental workflow.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc-Gly-Gly-OAllyl Fmoc-Gly-Gly-OAllyl Carbanion Carbanion Intermediate Fmoc-Gly-Gly-OAllyl->Carbanion Proton Abstraction Base Base (e.g., Piperidine) DBF_Adduct Dibenzofulvene-Base Adduct Base->DBF_Adduct Trapping Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene β-elimination Deprotected_Peptide H-Gly-Gly-OAllyl Carbanion->Deprotected_Peptide Dibenzofulvene->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a base.

Deprotection_Workflow start Start: this compound dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Deprotection Reagent (e.g., 20% Piperidine in DMF) dissolve->add_base react Stir at Room Temperature (Monitor by TLC/HPLC) add_base->react workup Work-up: - Concentrate - Precipitate with Ether - Filter/Centrifuge - Wash and Dry react->workup analyze Analyze Product: - HPLC for Purity - Mass Spectrometry for Identity workup->analyze end End: H-Gly-Gly-allyl propionate analyze->end

Caption: Experimental workflow for Fmoc deprotection.

Side_Reaction_Pathway start H-Gly-Gly-OAllyl (Deprotected Dipeptide) cyclization Intramolecular Cyclization (Base-catalyzed) start->cyclization dkp Cyclo(Gly-Gly) (Diketopiperazine) cyclization->dkp allyl_propionate Allyl Propionate cyclization->allyl_propionate

Caption: Potential side reaction: Diketopiperazine formation.

References

Application Notes and Protocols: A Solid-Phase Synthesis Strategy Utilizing an Allyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry.[1][2] The choice of linker, which tethers the growing peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the nature of the C-terminus of the synthetic peptide. This document details a strategy utilizing an allyl ester linkage, specifically for peptides initiated with a Gly-Gly dipeptide sequence. The allyl group serves as an orthogonal protecting group that can be selectively cleaved under mild conditions using a palladium(0) catalyst, leaving acid-labile side-chain protecting groups intact.[3][4] This methodology is particularly valuable for the synthesis of protected peptide fragments intended for subsequent segment condensation or for on-resin cyclization.[3][5]

Principle of the Method

The synthesis commences with a solid support functionalized with a Gly-Gly dipeptide via an allyl ester linkage. The synthesis proceeds in the C- to N-direction through repetitive cycles of Fmoc group removal from the N-terminal amino acid and subsequent coupling of the next Fmoc-protected amino acid. Upon completion of the peptide sequence, the peptide is cleaved from the resin by palladium(0)-catalyzed allyl transfer, yielding a fully protected peptide with a free C-terminal carboxylic acid. This approach offers orthogonality with the commonly used tert-butyl (tBu), trityl (Trt), and other acid-labile side-chain protecting groups, which remain in place during the allyl cleavage.[3][5]

Experimental Protocols

Materials and Reagents
  • Pre-loaded Resin: Gly-Gly-O-Allyl-functionalized resin (e.g., Wang or 2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling reagents: (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether

  • Allyl Cleavage Cocktail:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Scavenger: Phenylsilane (B129415) (PhSiH₃) or Tributyltin hydride (Bu₃SnH)

    • Solvent: Anhydrous DCM or a mixture of DMSO/THF/0.5M HCl[3]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition. Repeat steps 1-5 for each amino acid in the sequence.

  • Resin Swelling: Swell the Gly-Gly-O-Allyl resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/HOBt in the presence of DIPEA) in DMF for 5-10 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

Protocol 2: Cleavage of the Peptide from the Allyl Linker

This protocol releases the fully protected peptide from the solid support.

  • Resin Preparation: After the final coupling and washing steps, wash the peptidyl-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Swell the resin in anhydrous DCM.

    • Prepare the cleavage cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the scavenger, such as phenylsilane (5-10 equivalents), to the catalyst solution.[3][4]

    • Transfer the cleavage cocktail to the reaction vessel containing the resin.

    • Agitate the suspension at room temperature for 1-3 hours. The reaction can be monitored by HPLC.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved, protected peptide.

    • Wash the resin with additional DCM (3 times) and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

  • Precipitation and Washing:

    • Dissolve the crude peptide residue in a minimal amount of a suitable solvent (e.g., DCM or DMF).

    • Precipitate the protected peptide by adding cold diethyl ether.

    • Centrifuge or filter to collect the precipitate.

    • Wash the peptide with cold diethyl ether to remove residual scavenger and catalyst.

    • Dry the final protected peptide product under vacuum.

Data Presentation

Table 1: Reagents for Allyl Ester Cleavage
ReagentRoleTypical Equivalents (relative to resin loading)Reference(s)
Pd(PPh₃)₄Catalyst0.1 - 0.25[3][4]
Phenylsilane (PhSiH₃)Scavenger5 - 10[3][4]
Tributyltin hydride (Bu₃SnH)ScavengerAlternative to PhSiH₃[3]
Dichloromethane (DCM)SolventAnhydrous[3][4]
Table 2: Comparison of Allyl Cleavage Conditions
Catalyst SystemConditionsPurity/YieldReference(s)
Pd(PPh₃)₄ and Phenylsilane in DCMRoom temperature, 1-3 hours, Argon atmosphereHigh yields reported[3]
Pd(PPh₃)₄ and Phenylsilane in DMF (Microwave)38°C, 2 x 5 minutes>98% purity after deprotection[3]
(Ph₃P)PdCl₂ and Tributyltin hydride in DMF/DCM (1:1)Not specifiedHigh yields for cleavage from allylic handle[3]

Visualizations

SPPS_Workflow start Start: Gly-Gly-O-Allyl Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for Each Amino Acid wash->repeat repeat->deprotection Next Cycle final_wash Final Wash & Dry repeat->final_wash Final Cycle cleavage Allyl Cleavage (Pd(PPh3)4, PhSiH3, DCM) final_wash->cleavage isolation Isolation & Precipitation (Cold Ether) cleavage->isolation end_product End Product: Protected Peptide Fragment isolation->end_product

Caption: Overall workflow for solid-phase synthesis using an allyl linker.

Allyl_Cleavage_Mechanism resin Resin-Peptide-COO-Allyl pi_allyl [Resin-Peptide-COO]- [π-Allyl-Pd(II)L2]+ resin->pi_allyl + Pd(0) pd0 Pd(0)L4 pd0->pi_allyl product Resin-Peptide-COOH pi_allyl->product + Scavenger - Pd(0) allyl_scavenger Allyl-Scavenger pi_allyl->allyl_scavenger scavenger Scavenger (e.g., PhSiH3) scavenger->product

Caption: Simplified mechanism of Palladium(0)-catalyzed allyl ester cleavage.

Concluding Remarks

The use of an Fmoc-Gly-Gly-allyl propionate (B1217596) linker strategy in SPPS provides a robust and versatile method for the synthesis of protected peptide fragments. The key advantage lies in the orthogonality of the allyl group, allowing for its selective removal under mild, palladium-catalyzed conditions without affecting acid-labile side-chain protectors. This enables the generation of key intermediates for more complex molecular architectures, such as cyclic peptides and larger proteins assembled through fragment condensation. The protocols and data presented herein offer a comprehensive guide for researchers looking to implement this valuable synthetic strategy.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with Fmoc-Gly-Gly-allyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the cleavable linker, Fmoc-Gly-Gly-allyl propionate. The protocols are designed to address the unique challenges associated with this linker, particularly the hydrophobicity imparted by the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The purification of ADCs is a critical step to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low levels of process-related impurities such as unconjugated antibody, free drug-linker, and aggregates.[1] The strategies outlined below utilize common chromatographic and filtration techniques tailored for ADCs.

Data Presentation

The following tables summarize representative quantitative data for a typical purification process of an ADC synthesized with this compound. The values presented are illustrative and may vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Summary of Purification Yields and Purity

Purification StepYield (%)Purity (monomer, %)Average DARKey Observations
Crude Conjugate 100853.8Heterogeneous mixture containing ADC, unconjugated antibody, free linker-drug, and aggregates.
Tangential Flow Filtration (TFF) - Diafiltration 95883.8Efficient removal of unconjugated drug-linker and organic solvents.
Hydrophobic Interaction Chromatography (HIC) 80953.5Separation of ADC species with different DARs; removal of unconjugated antibody.
Size Exclusion Chromatography (SEC) 90>983.5Removal of high molecular weight aggregates.
Tangential Flow Filtration (TFF) - Formulation 98>983.5Buffer exchange into final formulation buffer and concentration.

Table 2: Impurity Profile Before and After Purification

ImpurityLevel in Crude Conjugate (%)Level in Final Product (%)
Aggregates 10-15< 2
Unconjugated Antibody 5-10< 1
Free Drug-Linker > 1 (relative to total protein)< 0.1

Experimental Protocols

Tangential Flow Filtration (TFF) for Initial Cleanup and Buffer Exchange

This protocol describes the initial purification step to remove excess unconjugated this compound-drug and organic solvents from the crude conjugation reaction mixture.

Materials:

  • TFF system with a peristaltic pump and reservoir

  • Pellicon® XL Cassette with 30 kDa MWCO membrane (or equivalent)

  • Diafiltration Buffer: 20 mM Histidine, 150 mM NaCl, pH 6.0

  • Crude ADC conjugation mixture

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with Diafiltration Buffer.

  • Loading: Load the crude ADC mixture into the reservoir.

  • Concentration (Optional): Concentrate the mixture to a target concentration of 10-15 mg/mL to reduce the subsequent diafiltration volume.

  • Diafiltration: Perform diafiltration with 5-10 diavolumes of Diafiltration Buffer. Maintain a constant volume in the reservoir by matching the buffer addition rate to the permeate flow rate. This step efficiently removes small molecule impurities.

  • Recovery: After the final diavolume, concentrate the retentate to the desired volume and recover the purified ADC solution.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a key step to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.[2] The presence of the hydrophobic Fmoc group on the linker necessitates careful optimization of the mobile phase conditions.

Materials:

  • HPLC or FPLC system

  • HIC column (e.g., TSKgel Butyl-NPR or Phenyl-5PW)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0

  • Purified ADC from TFF step

Procedure:

  • Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes (CV).

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV. The more hydrophobic, higher DAR species will elute later in the gradient.

  • Fraction Collection: Collect fractions across the elution profile for analysis of DAR and purity.

  • Column Cleaning and Storage: Wash the column with 100% Mobile Phase B, followed by water, and store in an appropriate buffer (e.g., 20% ethanol).

Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC is employed as a polishing step to remove high molecular weight (HMW) species or aggregates that may have formed during the conjugation and purification process.[3]

Materials:

  • HPLC or FPLC system

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 20 mM Histidine, 150 mM NaCl, pH 6.0

  • HIC-purified ADC fractions

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the Mobile Phase for at least 2 CV.

  • Sample Loading: Load the pooled and concentrated HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the Mobile Phase. The monomeric ADC will elute as the main peak, preceded by any HMW species.

  • Fraction Collection: Collect the monomeric ADC peak.

  • Analysis: Analyze the collected fractions for purity and aggregate content using analytical SEC.

Final Buffer Exchange and Concentration by TFF

The final step involves exchanging the purified ADC into the desired formulation buffer and concentrating it to the target concentration.

Materials:

  • TFF system as described in Protocol 1

  • Formulation Buffer (e.g., 20 mM Histidine, 250 mM Sucrose, 0.02% Polysorbate 20, pH 6.0)

  • SEC-purified ADC

Procedure:

  • System Setup: Prepare the TFF system as described previously, equilibrating with the final Formulation Buffer.

  • Loading: Load the SEC-purified ADC solution.

  • Diafiltration: Perform diafiltration with 3-5 diavolumes of the Formulation Buffer to ensure complete buffer exchange.

  • Concentration: Concentrate the ADC to the final target concentration (e.g., 10-50 mg/mL).

  • Recovery and Sterile Filtration: Recover the final formulated ADC and perform sterile filtration using a 0.22 µm filter.

Visualizations

ADC_Purification_Workflow Crude_Conjugate Crude Conjugate (ADC, Free Drug-Linker, Aggregates) TFF1 Tangential Flow Filtration (Diafiltration) Crude_Conjugate->TFF1 Remove Free Drug-Linker & Solvents HIC Hydrophobic Interaction Chromatography (HIC) TFF1->HIC Separate DAR Species & Unconjugated Ab SEC Size Exclusion Chromatography (SEC) HIC->SEC Remove Aggregates TFF2 Tangential Flow Filtration (Formulation) SEC->TFF2 Buffer Exchange & Concentration Final_Product Purified ADC TFF2->Final_Product Final Formulation Signaling_Pathway_Analogy cluster_Linker Linker Components cluster_Properties ADC Physicochemical Properties cluster_Purification Purification Strategy Fmoc Fmoc Group Hydrophobicity Increased Hydrophobicity Fmoc->Hydrophobicity Major Contributor GlyGly Gly-Gly Dipeptide GlyGly->Hydrophobicity Minor Contributor Charge Charge Profile GlyGly->Charge Allyl Allyl Propionate Allyl->Hydrophobicity Minor Contributor HIC_Strategy HIC Gradient Optimization Hydrophobicity->HIC_Strategy Dictates Elution IEX_Strategy IEX for Charge Variants Charge->IEX_Strategy Basis of Separation Experimental_Workflow_Diagram start Start: Crude ADC Mixture step1 Step 1: TFF Diafiltration (Remove Small Molecules) start->step1 step2 Step 2: HIC (Separate by DAR) step1->step2 step3 Step 3: SEC (Remove Aggregates) step2->step3 step4 Step 4: TFF Formulation (Final Buffer & Concentration) step3->step4 end End: Purified ADC Product step4->end

References

Application Notes and Protocols for the Analytical Characterization of Fmoc-Gly-Gly-allyl Propionate Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing a specific cleavable linker: Fmoc-Gly-Gly-allyl propionate (B1217596).

The Fmoc-Gly-Gly-allyl propionate linker is a peptide-based linker that can be cleaved by enzymes within the target cell, releasing the cytotoxic payload. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers advantages in the synthesis and purification of the linker-drug intermediate, while the allyl propionate group can be used for specific conjugation chemistries. A thorough analytical characterization is essential to ensure the quality, consistency, and safety of these complex biomolecules. This includes determining the drug-to-antibody ratio (DAR), quantifying aggregates and impurities, and assessing the stability of the conjugate.

Key Analytical Techniques and Protocols

A panel of orthogonal analytical techniques is required for the comprehensive characterization of this compound ADCs. The following sections detail the experimental protocols for the most critical assays.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that directly impacts the potency and therapeutic index of an ADC. Several techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.

HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound linker-drug to the antibody increases its hydrophobicity, allowing for the separation of species with different DAR values.

Experimental Protocol:

  • Column: A HIC column, such as Tosoh TSKgel Butyl-NPR, is recommended.

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.[1]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm and at a wavelength specific for the cytotoxic drug.

  • Sample Preparation: Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated as distinct peaks. The peak area of each species is used to calculate the weighted average DAR.

RP-HPLC is another powerful technique for DAR determination, often performed on the reduced and deglycosylated ADC to separate the light and heavy chains.

Experimental Protocol:

  • Sample Preparation (Reduction): Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.

  • Column: A C4 or C8 reversed-phase column is suitable.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient, for example, 20-80% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm and the drug's specific wavelength.

  • Data Analysis: The light and heavy chains with different numbers of conjugated drugs will be separated. The average DAR can be calculated from the peak areas and the known number of conjugation sites on each chain.

LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.

Experimental Protocol:

  • LC System: A UPLC/UHPLC system is preferred for better resolution.

  • Column: A reversed-phase C4 column or a size-exclusion column can be used.

  • Mobile Phase (for RP-LC-MS): Similar to RP-HPLC but using formic acid instead of TFA to ensure compatibility with MS.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

  • Data Analysis: The raw mass spectra are deconvoluted to obtain the molecular weights of the intact ADC species. The mass difference between the unconjugated antibody and the drug-conjugated species allows for the direct determination of the number of conjugated drugs.

Quantitative Data Summary for DAR Analysis:

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HIC-HPLC Average DAR and distribution of DAR speciesRobust, good resolution of different DAR species.Indirect measurement, resolution can be affected by linker and drug properties.
RP-HPLC (reduced) Average DAR, drug load on light and heavy chainsHigh resolution, provides information on conjugation site distribution.Destructive method, requires sample preparation.
LC-MS Absolute mass of each DAR species, unambiguous DAR determinationHighly accurate, provides detailed molecular information.Can be more complex to operate, potential for ion suppression.
Analysis of Aggregates and Fragments

Aggregation is a common degradation pathway for proteins and ADCs, potentially leading to reduced efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

SEC-MALS is a powerful technique that combines the separation capabilities of SEC with the absolute molecular weight determination of MALS.

Experimental Protocol:

  • Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).

  • Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detectors: In-line UV, MALS, and differential refractive index (dRI) detectors.

  • Sample Preparation: Dilute the ADC to 1-2 mg/mL in the mobile phase.

  • Data Analysis: The SEC separates the monomer, aggregates, and fragments based on size. The MALS detector determines the absolute molecular weight of each eluting species, allowing for accurate quantification of aggregates and fragments. The dRI signal is used to determine the protein concentration.

Quantitative Data Summary for Aggregation Analysis:

ParameterSEC-UVSEC-MALS
Monomer (%) > 95%> 95%
High Molecular Weight Species (Aggregates, %) ** < 5%< 5% (with accurate MW)
Low Molecular Weight Species (Fragments, %) **< 1%< 1% (with accurate MW)
Determination of Residual Free Drug

Residual free drug and related impurities are critical process-related impurities that must be monitored and controlled.

A direct RP-LC method can be used to quantify residual free drug without the need for sample precipitation, which can be labor-intensive and introduce variability.

Experimental Protocol:

  • Column: A high-resolution reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient designed to separate the small molecule drug from the large ADC protein. A steep gradient can be used to elute the ADC quickly after the free drug has eluted.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance of the drug. Mass spectrometry can also be used for confirmation.

  • Quantitation: An external calibration curve of the free drug is used for accurate quantitation.

Visualization of Workflows and Relationships

Experimental Workflow for ADC Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results ADC Sample ADC Sample Reduced ADC Reduced ADC ADC Sample->Reduced ADC Reduction HIC_HPLC HIC-HPLC ADC Sample->HIC_HPLC LC_MS LC-MS ADC Sample->LC_MS SEC_MALS SEC-MALS ADC Sample->SEC_MALS RP_LC_Free_Drug RP-LC (Free Drug) ADC Sample->RP_LC_Free_Drug RP_HPLC RP-HPLC Reduced ADC->RP_HPLC DAR_Distribution DAR Distribution & Average DAR HIC_HPLC->DAR_Distribution Chain_Drug_Load Light & Heavy Chain Drug Load RP_HPLC->Chain_Drug_Load Absolute_Mass Absolute Mass & DAR Confirmation LC_MS->Absolute_Mass Aggregation_Fragmentation Aggregation & Fragmentation (%) SEC_MALS->Aggregation_Fragmentation Free_Drug_Quant Residual Free Drug Concentration RP_LC_Free_Drug->Free_Drug_Quant

Caption: Overall workflow for the analytical characterization of this compound ADCs.

Relationship between Analytical Techniques

G ADC Fmoc-Gly-Gly-allyl propionate ADC DAR DAR (Drug-to-Antibody Ratio) ADC->DAR Aggregation Aggregation & Fragments ADC->Aggregation Impurities Free Drug & Impurities ADC->Impurities HIC HIC-HPLC DAR->HIC RP_HPLC RP-HPLC DAR->RP_HPLC LC_MS LC-MS DAR->LC_MS SEC_MALS SEC-MALS Aggregation->SEC_MALS RP_LC RP-LC Impurities->RP_LC

Caption: Key quality attributes and the primary analytical techniques used for their assessment.

Conclusion

The comprehensive analytical characterization of this compound ADCs is crucial for ensuring product quality, safety, and efficacy. The protocols and methodologies outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to assess critical quality attributes such as DAR, aggregation, and residual free drug. The use of orthogonal techniques is highly recommended to gain a complete understanding of these complex therapeutic molecules.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC. Site-specific conjugation technologies have emerged to overcome the heterogeneity of traditional methods, leading to ADCs with a uniform drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[1]

This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-allyl propionate (B1217596) , a novel cleavable linker designed for site-specific antibody conjugation. This linker system incorporates a dipeptide motif (Gly-Gly) that can be susceptible to enzymatic cleavage in the lysosomal compartment of target cells, and an allyl propionate group that allows for a unique, bio-orthogonal release mechanism. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables a modular approach to the synthesis of the drug-linker conjugate prior to its attachment to the antibody.

Principle of the Technology

The utilization of Fmoc-Gly-Gly-allyl propionate in site-specific ADC development involves a multi-step process that leverages established bioconjugation chemistries. The core principle is the assembly of a drug-linker construct which is then conjugated to a specific site on the antibody. This site can be an engineered cysteine residue, a non-natural amino acid, or another uniquely reactive handle on the antibody surface.[2][3]

The workflow can be summarized as follows:

  • Drug-Linker Synthesis: The cytotoxic payload is first attached to the C-terminal end of the this compound linker.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the dipeptide, exposing a primary amine.

  • Activation and Conjugation: The newly exposed amine or the carboxylic acid group of the linker is activated and then covalently attached to a specific site on the monoclonal antibody.

  • Payload Release: The allyl propionate ester serves as a cleavable moiety, which can be selectively cleaved under mild conditions using palladium-based catalysts, providing a bio-orthogonal release strategy if desired for specific applications.[4]

Data Presentation

The following tables summarize representative quantitative data for site-specific ADCs. While specific data for this compound is not publicly available, the following tables illustrate typical results obtained with similar peptide-based linker technologies in terms of conjugation efficiency, DAR distribution, and in vitro stability.

Table 1: Representative Conjugation Efficiency and DAR Distribution

ParameterSite-Specific Conjugation (Engineered Cysteine)
Antibody Concentration 5 mg/mL
Drug-Linker Molar Excess 5-fold
Reaction Time 2 hours
Conjugation Efficiency > 95%
Average DAR 1.95
DAR Species Distribution
DAR = 0< 5%
DAR = 2> 95%
DAR = 4< 1%

Data is illustrative and based on typical outcomes for site-specific cysteine conjugation.

Table 2: Representative In Vitro Plasma Stability

ADC ConstructLinker TypeTime Point (Days)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
ADC-1 Peptide-based (e.g., Val-Cit)0100100
19885
39560
79145
ADC-2 (Illustrative) This compound 0100100
(Predicted High Stability)1>99>95
3>98>90
7>95>85

Stability data for ADC-1 is representative of some enzymatically cleavable linkers.[5][6] Data for ADC-2 is a projection for a stable ester-based linker.[7]

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the steps to couple a cytotoxic drug (containing a suitable functional group, e.g., an amine) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the linker.

  • Coupling to the Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the filtrate using reverse-phase HPLC to isolate the Fmoc-protected drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the product as a solid.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-drug-linker conjugate in DMF.

    • Add 20% piperidine in DMF to the solution.

    • Stir at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Evaporate the solvent and piperidine under vacuum.

    • Purify the resulting deprotected drug-linker conjugate by reverse-phase HPLC.

Protocol 2: Site-Specific Antibody Conjugation (via Engineered Cysteine)

This protocol details the conjugation of the deprotected drug-linker to an antibody with an engineered, surface-accessible cysteine residue.

Materials:

  • Engineered monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate with a maleimide (B117702) group (requires prior modification of the linker if not already present)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) system for analysis

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to reduce the engineered cysteine residues.

  • Buffer Exchange:

    • Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with PBS buffer (pH 7.4).

  • Conjugation Reaction:

    • Immediately add a 5-fold molar excess of the maleimide-activated drug-linker conjugate (dissolved in a small amount of DMSO) to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 2 hours.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).

    • Concentrate the final ADC product to the desired concentration.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC:

  • Analyze the purified ADC using a HIC column on an HPLC system.

  • The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times.

  • The weighted average of the peak areas corresponding to different DAR species (DAR=0, DAR=2, etc.) is used to calculate the average DAR.[8]

2. In Vitro Plasma Stability Assay:

  • Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma samples.

  • Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A).

  • Analyze the isolated ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage and payload release.[7]

Protocol 4: Palladium-Catalyzed Payload Release (for analytical purposes)

This protocol describes the cleavage of the allyl ester for characterization or specific applications.

Materials:

  • Purified ADC

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Scavenger (e.g., morpholine)

  • Reaction buffer (e.g., PBS)

Procedure:

  • To the ADC solution, add the palladium catalyst to a final concentration of 100 µM.

  • Add the scavenger to a final concentration of 5 mM.

  • Incubate at 37°C for 1 hour.

  • Analyze the reaction mixture by LC-MS to confirm the release of the payload from the antibody.

Visualizations

experimental_workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Characterization drug Cytotoxic Drug fmoc_drug_linker Fmoc-Protected Drug-Linker drug->fmoc_drug_linker linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker DCC/NHS activated_linker->fmoc_drug_linker deprotected_drug_linker Deprotected Drug-Linker fmoc_drug_linker->deprotected_drug_linker Piperidine reduced_ab Reduced mAb adc Purified ADC deprotected_drug_linker->adc antibody Engineered mAb antibody->reduced_ab TCEP reduced_ab->adc dar_analysis DAR Analysis (HIC) adc->dar_analysis stability_assay Plasma Stability adc->stability_assay release_assay Payload Release (Pd-catalyzed) adc->release_assay

Caption: Experimental workflow for ADC synthesis and characterization.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome HER2->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload Cytotoxic Payload lysosome->payload Linker Cleavage & Payload Release apoptosis Apoptosis payload->apoptosis Induces Cell Death

Caption: General mechanism of action for a HER2-targeted ADC.

her2_signaling_pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload ADC Payload Payload->Proliferation Inhibits Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: HER2 signaling pathway and ADC payload intervention.

References

Application Notes and Protocols for Drug-Linker Payload Synthesis with Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a drug-linker payload utilizing the versatile Fmoc-Gly-Gly-allyl propionate (B1217596) linker. This linker system is particularly valuable in the field of Antibody-Drug Conjugates (ADCs) due to its cleavable nature and the orthogonal protection strategy offered by the Fmoc and allyl groups.[1] The sequential removal of these protecting groups allows for a controlled and stepwise synthesis of the drug-linker conjugate, ensuring high purity and yield of the final product.

Overview of the Synthetic Strategy

The synthesis of a drug-linker payload using Fmoc-Gly-Gly-allyl propionate involves a multi-step process that leverages standard peptide coupling and deprotection chemistries. The overall workflow is designed to first couple the N-terminally protected dipeptide linker to a potent cytotoxic drug (payload) containing a suitable functional group (e.g., a primary or secondary amine). Subsequently, the Fmoc protecting group is removed to expose a free amine, which can be used for further modification or for direct conjugation to an antibody. Finally, the C-terminal allyl ester is cleaved to reveal a carboxylic acid, which can also be utilized for conjugation or further functionalization.

The key advantages of this approach include:

  • Orthogonal Protection: The base-labile Fmoc group and the palladium-labile allyl group can be removed selectively under different reaction conditions, allowing for precise control over the synthetic sequence.

  • Flexibility: The exposed amine after Fmoc deprotection and the carboxylic acid after allyl deprotection provide two distinct handles for conjugation, offering flexibility in the design of the final ADC.

  • Cleavable Linker: The Gly-Gly dipeptide unit can be designed to be susceptible to cleavage by lysosomal enzymes, such as cathepsins, leading to the release of the cytotoxic payload within the target cancer cells.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a drug-linker payload. As a representative example, the protocol describes the coupling of this compound to the potent cytotoxic agent monomethyl auristatin E (MMAE).

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Gly-Gly-OHSynthesis GradeBroadPharm
Allyl alcoholAnhydrousSigma-Aldrich
Dicyclohexylcarbodiimide (DCC)≥99.0%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Monomethyl auristatin E (MMAE)>95% (HPLC)MedChemExpress
HBTU (HATU or HOBt/DIC can be substituted)Peptide Synthesis GradeVarious Suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Piperidine (B6355638)AnhydrousSigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)≥99%Sigma-Aldrich
Phenylsilane (B129415)97%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Ethyl acetate (B1210297) (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Synthesis of this compound

This protocol outlines the initial synthesis of the linker itself.

  • Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in a minimal amount of anhydrous DCM.

  • Esterification: Add allyl alcohol (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Coupling of this compound to MMAE
  • Activation: Dissolve this compound (1.2 equivalents) and a coupling agent such as HBTU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF. Add the pre-activated linker solution to the MMAE solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by LC-MS until the starting material (MMAE) is consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the Fmoc-Gly-Gly-MMAE-allyl ester conjugate.

Fmoc Deprotection
  • Deprotection Reaction: Dissolve the purified Fmoc-Gly-Gly-MMAE-allyl ester (1 equivalent) in a 20% solution of piperidine in DMF.[2]

  • Reaction Time: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS to ensure complete removal of the Fmoc group.

  • Work-up and Purification: After complete deprotection, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting crude H₂N-Gly-Gly-MMAE-allyl ester can be purified by preparative HPLC.

Allyl Deprotection
  • Catalyst Preparation: In a flask under an inert atmosphere, dissolve the purified H₂N-Gly-Gly-MMAE-allyl ester (1 equivalent) in anhydrous DCM or THF.

  • Deprotection Reaction: Add a scavenger such as phenylsilane (5 equivalents) to the solution.[3] Then, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by LC-MS to confirm the cleavage of the allyl ester.

  • Work-up and Purification: Upon completion, the reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The final payload, H₂N-Gly-Gly-MMAE, is purified by preparative HPLC.

Data Presentation

The following table summarizes expected outcomes for the synthesis of a generic drug-linker payload. Actual yields and purity will vary depending on the specific drug and reaction conditions.

StepProductExpected Yield (%)Purity (HPLC, %)Analytical Data
Esterification of Fmoc-Gly-Gly-OHThis compound85-95>95¹H NMR, ¹³C NMR, MS
Coupling to Drug (e.g., MMAE)Fmoc-Gly-Gly-Drug-allyl ester60-80>90LC-MS, ¹H NMR
Fmoc DeprotectionH₂N-Gly-Gly-Drug-allyl ester80-95>95 (after HPLC)LC-MS
Allyl DeprotectionH₂N-Gly-Gly-Drug70-90>98 (after HPLC)LC-MS, ¹H NMR, High-Resolution Mass Spectrometry

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 Payload Conjugation cluster_2 Deprotection Steps Fmoc_Gly_Gly_OH Fmoc-Gly-Gly-OH Fmoc_Linker This compound Fmoc_Gly_Gly_OH->Fmoc_Linker DCC, DMAP Allyl_OH Allyl Alcohol Allyl_OH->Fmoc_Linker Fmoc_Payload Fmoc-Gly-Gly-Drug-allyl ester Fmoc_Linker->Fmoc_Payload HBTU, DIPEA Drug Drug (e.g., MMAE) Drug->Fmoc_Payload Amine_Payload H₂N-Gly-Gly-Drug-allyl ester Fmoc_Payload->Amine_Payload 20% Piperidine/DMF Final_Payload H₂N-Gly-Gly-Drug Amine_Payload->Final_Payload Pd(PPh₃)₄, PhSiH₃

Caption: Workflow for the synthesis of a drug-linker payload.

Signaling_Pathway_Concept cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Action ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (Drug) Lysosome->Payload Enzymatic Cleavage (e.g., Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Conceptual pathway of ADC action.

References

Troubleshooting & Optimization

Incomplete cleavage of the allyl group in Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the incomplete cleavage of the allyl group from Fmoc-Gly-Gly-allyl propionate (B1217596), a common linker used in the synthesis of antibody-drug conjugates (ADCs) and other modified peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete cleavage of the allyl group from my Fmoc-Gly-Gly-allyl propionate linker on solid support. What are the most common causes?

Incomplete cleavage of the allyl ester is a frequent issue in solid-phase peptide synthesis (SPPS). The primary reasons for this include:

  • Inactive Palladium Catalyst: The most common culprit is the deactivation of the palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This catalyst is sensitive to oxidation and can be poisoned by atmospheric oxygen.[1]

  • Inefficient Scavenger: The choice and concentration of the allyl cation scavenger are critical for driving the reaction to completion and preventing side reactions.[2]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the efficiency of the cleavage reaction.[3]

  • Degraded Reagents: The quality of all reagents, including the solvent, catalyst, and scavenger, is paramount for a successful deprotection.

Q2: My palladium catalyst solution appears discolored (brown or black). Can I still use it?

No, a change in color from the typical bright yellow of a fresh Pd(PPh₃)₄ solution to brown or black indicates catalyst decomposition and oxidation. Using a deactivated catalyst will result in significantly reduced or no cleavage of the allyl group. Always use a fresh, bright yellow solution of the palladium catalyst for optimal results.[1]

Q3: Which scavenger should I use for the cleavage of an allyl propionate ester, and in what concentration?

Several scavengers can be used for allyl deprotection, each with its own advantages. The choice of scavenger can significantly impact the reaction's efficiency.

  • Phenylsilane (B129415) (PhSiH₃): A commonly used and effective scavenger. It is typically used in excess (e.g., 15-24 equivalents).

  • Dimethylamine-borane complex (Me₂NH·BH₃): Considered a highly effective scavenger that can lead to quantitative removal of the Alloc group and prevents side reactions like allyl back-alkylation.[2]

  • N-Methylmorpholine (NMM): Often used in combination with acetic acid in the cleavage cocktail.[4]

It is crucial to use a sufficient excess of the scavenger to effectively trap the allyl cation and drive the reaction forward.

Q4: Can I reuse the palladium catalyst/scavenger solution for multiple deprotection steps?

While some studies have shown that the palladium catalyst can remain active for a second deprotection step under atmospheric conditions, it is generally recommended to use a freshly prepared solution for each reaction to ensure the highest possible cleavage efficiency and reproducibility.[1]

Q5: I'm still seeing incomplete cleavage after optimizing the catalyst and scavenger. What other parameters can I adjust?

If incomplete cleavage persists, consider the following optimizations:

  • Reaction Time and Temperature: While many protocols are performed at room temperature, gentle heating can significantly accelerate the reaction. Microwave-assisted deprotection, for instance, has been shown to achieve complete cleavage in a much shorter time (e.g., two 5-minute reactions at 38°C).[3][5]

  • Repetitive Treatments: Performing the deprotection reaction twice with fresh reagent solutions is a common strategy to ensure complete removal of the allyl group.[1]

  • Solvent Choice: The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or a mixture of DMF and DCM.[6] Ensure the solvent is anhydrous and of high quality.

Experimental Protocols

Protocol 1: Standard Room Temperature Cleavage

This protocol outlines a standard procedure for the cleavage of the allyl group from a resin-bound peptide.

StepProcedure
1.Swell the peptide-resin (1 equivalent) in anhydrous dichloromethane (DCM).
2.Prepare a fresh deprotection solution containing Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (24 equivalents) in DCM.
3.Add the deprotection solution to the swollen resin.
4.Shake the reaction mixture at room temperature for 30 minutes.
5.Drain the resin and wash thoroughly with DCM.
6.Repeat steps 3-5 with a fresh deprotection solution.
7.Wash the resin extensively with DCM, followed by DMF.
Protocol 2: Microwave-Assisted Cleavage

This protocol utilizes microwave heating to accelerate the deprotection process.[3][5]

StepProcedure
1.Swell the peptide-resin (1 equivalent) in DCM in a microwave-safe vessel.
2.Prepare a fresh deprotection solution containing Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.
3.Add the deprotection solution to the resin.
4.Heat the reaction mixture in a microwave synthesizer for 5 minutes at 40°C.
5.Drain the resin and wash with DCM.
6.Repeat steps 3-5 with a fresh deprotection solution.
7.Wash the resin thoroughly with DCM and DMF.

Quantitative Data Summary

The efficiency of allyl group cleavage is highly dependent on the chosen conditions. The following table summarizes reported efficiencies under different protocols.

CatalystScavengerConditionsReported EfficiencyReference
Pd(PPh₃)₄Phenylsilane2 x 30 min, Room TempComplete Cleavage[1]
Pd(PPh₃)₄Phenylsilane2 x 5 min, 40°C (Microwave)>98% Purity[3][5]
Pd(PPh₃)₄Me₂NH·BH₃Not specifiedQuantitative Removal[2]
Pd(PPh₃)₄N-Methylmorpholine / Acetic Acid2 x 2 hours, Room TempEffective Cleavage[4]

Visualizations

Allyl Group Cleavage Mechanism

Allyl_Cleavage Peptide_Allyl Fmoc-Gly-Gly-O-Allyl (on resin) Pi_Allyl_Complex π-Allyl Palladium Complex Peptide_Allyl->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Deprotected_Peptide Fmoc-Gly-Gly-OH (on resin) Pi_Allyl_Complex->Deprotected_Peptide Allyl_Scavenger_Adduct Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Scavenger_Adduct + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Pd0_regenerated Pd(PPh₃)₄

Caption: Palladium-catalyzed cleavage of the allyl ester.

Troubleshooting Workflow for Incomplete Cleavage

Troubleshooting_Workflow Start Incomplete Allyl Cleavage Observed Check_Catalyst Check Pd(PPh₃)₄ Solution Is it bright yellow? Start->Check_Catalyst Use_Fresh_Catalyst Prepare Fresh Pd(PPh₃)₄ Solution Check_Catalyst->Use_Fresh_Catalyst No Check_Scavenger Review Scavenger (Type and Equivalents) Check_Catalyst->Check_Scavenger Yes Use_Fresh_Catalyst->Check_Scavenger Optimize_Scavenger Increase Scavenger Equivalents or Switch to a More Effective Scavenger (e.g., Me₂NH·BH₃) Check_Scavenger->Optimize_Scavenger Suboptimal Check_Conditions Review Reaction Conditions (Time, Temperature) Check_Scavenger->Check_Conditions Optimal Optimize_Scavenger->Check_Conditions Optimize_Conditions Increase Reaction Time, Repeat Deprotection, or Use Microwave Heating Check_Conditions->Optimize_Conditions Suboptimal Success Complete Cleavage Achieved Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Troubleshooting guide for incomplete allyl cleavage.

Logical Relationships of Troubleshooting Steps

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Cleavage Cause1 Inactive Catalyst Problem->Cause1 Cause2 Inefficient Scavenging Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Use Fresh Pd(PPh₃)₄ Cause1->Solution1 Solution2 Optimize Scavenger (Type/Concentration) Cause2->Solution2 Solution3 Modify Reaction (Time/Temp/Repetitions) Cause3->Solution3

Caption: Relationship between problem, causes, and solutions.

References

Technical Support Center: Fmoc Deprotection of Gly-Gly Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions during the Fmoc deprotection of Gly-Gly linkers in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the Fmoc deprotection of a Gly-Gly linker?

The most significant side reaction is the formation of diketopiperazine (DKP). This occurs when the deprotected N-terminal amine of the second glycine (B1666218) attacks the ester linkage of the first glycine to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic product (cyclo(Gly-Gly)).[1][2] This results in a significant loss of yield.[1]

Q2: Why is the Gly-Gly sequence particularly prone to diketopiperazine formation?

The susceptibility of the Gly-Gly sequence to DKP formation is attributed to the steric freedom of glycine. Lacking a side chain, glycine residues do not present steric hindrance, allowing the peptide backbone to adopt a conformation that facilitates the intramolecular cyclization.[1][3]

Q3: How can I detect diketopiperazine formation?

The most effective methods for detecting and quantifying DKP formation are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[4] These techniques can identify the cyclic dipeptide in the cleavage solution and allow for the quantification of the yield loss.

Q4: Can other side reactions occur during the Fmoc deprotection of a Gly-Gly linker?

While DKP formation is the primary concern, other general SPPS side reactions can occur, although they are not specific to the Gly-Gly sequence itself. These can include:

  • Incomplete Fmoc Deprotection: If the deprotection is not complete, the subsequent amino acid will fail to couple, leading to deletion sequences.

  • Piperidine (B6355638) Adducts: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can react with the newly deprotected amine if not efficiently scavenged by piperidine.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to side reactions during the Fmoc deprotection of Gly-Gly linkers.

Problem: Low Yield of the Final Peptide

Possible Cause: Diketopiperazine (DKP) formation.

Troubleshooting Steps:

  • Analyze the Cleavage Solution: Use HPLC or LC-MS to analyze the solution from the Fmoc deprotection step to confirm the presence of cyclo(Gly-Gly).

  • Review Your Synthesis Strategy:

    • Resin Choice: Standard resins like Wang resin are more prone to DKP formation with Gly-Gly sequences.

    • Coupling Strategy: Sequential coupling of two glycine residues increases the risk.

  • Implement Preventative Measures (see "Strategies to Minimize Diketopiperazine Formation" below).

Problem: Presence of Deletion Sequences in the Final Product

Possible Cause: Incomplete Fmoc deprotection.

Troubleshooting Steps:

  • Perform a Kaiser Test: Before coupling the third amino acid, perform a Kaiser test on a small sample of the resin. A blue color indicates a successful deprotection (free primary amine), while yellow or faint blue suggests incomplete deprotection.

  • Optimize Deprotection Conditions:

    • Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step.

    • Use a Stronger Base: For difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.

Strategies to Minimize Diketopiperazine Formation

The choice of resin, coupling strategy, and deprotection reagents can significantly impact the extent of DKP formation.

Data on Diketopiperazine Formation with Different Deprotection Reagents

The following table summarizes the percentage of DKP formation observed with different Fmoc deprotection cocktails for a susceptible dipeptide sequence on a 2-chlorotrityl chloride resin.[1][5]

Deprotection ReagentDKP Formation (%)
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
20% Piperidine in Toluene11.7
2% DBU, 5% Piperazine (B1678402) in NMP< 4.0
Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Prone to DKP Formation)

  • Resin Swelling: Swell the Wang resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH.

  • Second Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. It is at this stage that DKP formation is most likely to occur.

Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation

  • Resin Choice: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.

  • Dipeptide Coupling: Synthesize the dipeptide Fmoc-Gly-Gly-OH separately and couple it to the 2-CTC resin as a single unit. This avoids the presence of a deprotected dipeptide on the resin, which is the precursor to DKP formation.

  • Alternative Deprotection Cocktail: If sequential coupling is necessary, use a deprotection cocktail of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1][5]

    • Treat the resin with the 2% DBU, 5% piperazine/NMP solution for 5 minutes.

    • Drain and repeat the treatment with a fresh solution for an additional 10 minutes.

    • Wash the resin thoroughly with NMP before proceeding to the next coupling step.

Visualizations

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Resin_Dipeptide Resin-Gly-Gly-NH-Fmoc Deprotected_Dipeptide Resin-Gly-Gly-NH2 Resin_Dipeptide->Deprotected_Dipeptide Fmoc Deprotection (Piperidine) Transition_State Intramolecular Nucleophilic Attack Deprotected_Dipeptide->Transition_State Spontaneous DKP cyclo(Gly-Gly) (Diketopiperazine) Transition_State->DKP Cleaved_Resin Resin-OH Transition_State->Cleaved_Resin

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound Gly-Gly dipeptide.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Workflow Start Low Peptide Yield Analyze Analyze Deprotection Solution by HPLC/LC-MS Start->Analyze DKP_Detected DKP Detected? Analyze->DKP_Detected Implement_Prevention Implement Preventative Measures: - Use 2-CTC Resin - Couple Fmoc-Gly-Gly-OH - Use DBU/Piperazine DKP_Detected->Implement_Prevention Yes Other_Issue Investigate Other Causes: - Incomplete Coupling - Cleavage Issues DKP_Detected->Other_Issue No Kaiser_Test Perform Kaiser Test After Gly-Gly Deprotection Other_Issue->Kaiser_Test Kaiser_Result Kaiser Test Positive? Kaiser_Test->Kaiser_Result Kaiser_Result->Implement_Prevention Yes Incomplete_Deprotection Incomplete Deprotection: - Extend Deprotection Time - Use Stronger Base Kaiser_Result->Incomplete_Deprotection No

Caption: Troubleshooting workflow for low peptide yield due to side reactions.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cleavage of Fmoc-Gly-Gly-allyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the palladium-catalyzed cleavage of Fmoc-Gly-Gly-allyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed cleavage of an allyl propionate group?

A1: The cleavage of the allyl propionate group is achieved through a palladium-catalyzed reaction. The process involves the coordination of the palladium(0) catalyst to the allyl group, forming a π-allylpalladium complex. This is followed by a nucleophilic attack on the allyl group by a scavenger, which regenerates the palladium(0) catalyst and releases the deprotected carboxylic acid.[1]

Q2: Why is a scavenger necessary during the deprotection reaction?

A2: During the palladium-catalyzed deprotection of the allyl group, a reactive allyl cation is generated. If this cation is not trapped, it can lead to side reactions, most notably the re-alkylation of the newly deprotected carboxylate or other nucleophilic sites in the peptide, resulting in undesired byproducts.[2] Scavengers are nucleophilic species added to the reaction mixture to efficiently trap the allyl cation, thus preventing these side reactions and ensuring a clean deprotection.

Q3: What are the most common scavengers used for allyl deprotection, and how do I choose the best one?

A3: A variety of scavengers can be used, and the optimal choice depends on the specific substrate and reaction conditions. Commonly used scavengers include:

  • Phenylsilane (B129415) (PhSiH₃): A widely used and effective scavenger.[2]

  • Dimethylamine-borane complex (Me₂NH·BH₃): Often considered a highly effective scavenger, providing quantitative removal of the Alloc group and preventing allyl back-alkylation.[2][3]

  • Morpholine (B109124): Another common nucleophilic scavenger.[2]

  • Meldrum's acid: Used in combination with triethylsilane (TES-H) and an air-stable palladium catalyst.[4]

For sensitive substrates, screening a few different scavengers may be necessary to identify the best conditions. Me₂NH·BH₃ is often a good starting point for optimization.[2]

Q4: What are the recommended palladium catalysts for this cleavage?

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be monitored by taking small aliquots of the resin at different time points, cleaving the peptide from the resin, and analyzing the sample by analytical High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7] This will allow you to determine the extent of deprotection and identify any potential side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Incomplete Cleavage Insufficient catalyst or scavenger concentration.Increase the equivalents of the palladium catalyst and/or scavenger. A typical starting point is 0.1-0.25 equivalents of Pd(PPh₃)₄ and 20-40 equivalents of scavenger.[3][5][6]
Deactivated catalyst.The Pd(0) catalyst can be sensitive to atmospheric oxygen. While some protocols work under atmospheric conditions, particularly with microwave heating, ensuring an inert atmosphere (e.g., argon or nitrogen) can improve catalyst lifetime and reaction efficiency. Use fresh catalyst if deactivation is suspected.[6][8]
Insufficient reaction time.Increase the reaction time. Monitor the reaction by HPLC to determine the optimal duration for your specific substrate and conditions. Reactions are typically run for 30 minutes to 2 hours, often repeated once or twice.[5][6]
Formation of N-allylated byproduct Inefficient scavenging of the allyl cation.Use a more effective scavenger. For secondary amines, Me₂NH·BH₃ has been shown to be superior to morpholine and PhSiH₃ in preventing N-allylation. Increasing the concentration of the scavenger can also help.[2][3]
Low Yield of Deprotected Peptide Adsorption of the peptide to the palladium catalyst.After the reaction, wash the resin with a solution containing a chelating agent, such as 0.5% sodium diethyldithiocarbamate (B1195824) in DMF, to remove palladium residues that may have bound the peptide.
Incomplete precipitation after cleavage from the resin.If you are having trouble precipitating your peptide with cold ether, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[9]
Difficulty Removing Palladium Residues Inefficient washing post-reaction.Wash the resin extensively with DCM and DMF after the deprotection reaction. For solution-phase peptides, treatment with activated charcoal or silica-based scavengers with thiol groups can effectively remove palladium.[10]

Experimental Protocols

Protocol 1: Standard Cleavage using Pd(PPh₃)₄ and Phenylsilane

This protocol is a standard method for the removal of allyl protecting groups on a solid support.

  • Resin Preparation: Swell the Fmoc-Gly-Gly-allyl propionate-loaded resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents relative to resin loading) and phenylsilane (24 equivalents) in DCM (e.g., 1 mL for a 0.1 mmol scale).[6]

  • Deprotection Reaction: Add the palladium/phenylsilane solution to the swollen resin. Allow the reaction to proceed at room temperature for 30 minutes with gentle agitation.[6]

  • Repeat Deprotection: Drain the reaction solution and repeat the deprotection step with a fresh solution of catalyst and scavenger for another 30 minutes.[6]

  • Washing: Wash the resin thoroughly with DCM (5 x 1 min), followed by DMF (5 x 1 min).

  • Analysis: Cleave a small amount of peptide from the resin using a standard TFA cleavage cocktail and analyze by HPLC and MS to confirm complete deprotection.[5]

Protocol 2: Open-Flask Cleavage using an Air-Stable Palladium Catalyst

This protocol utilizes an air-stable catalyst, making it more convenient for routine use.[4]

  • Resin Preparation: Swell the this compound-loaded resin in DCM.

  • Reagent Solution: Prepare a solution of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.1 equivalents), Meldrum's acid (4 equivalents), and triethylsilane (TES-H, 8 equivalents) in DCM.

  • Deprotection: Add the reagent solution to the resin and react for 2 hours at room temperature.

  • Washing: Wash the resin with DCM and DMF.

  • Analysis: Confirm complete deprotection by HPLC and MS analysis of a cleaved aliquot.

Data Presentation

Table 1: Comparison of Scavengers for Alloc Deprotection from Secondary Amines

ScavengerEquivalentsTime (min)ResultCitation
Me₂NH·BH₃ 4040Quantitative removal, no allyl back-alkylation[3]
Morpholine --Inferior to Me₂NH·BH₃[2][3]
PhSiH₃ --Inferior to Me₂NH·BH₃[2][3]

Note: This data is for the deprotection of an Alloc group from a secondary amine and serves as a general guideline. Optimal conditions for this compound may vary.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_0 Catalytic Cycle Peptide_Allyl Fmoc-Gly-Gly-O-Allyl Pi_Allyl_Complex π-Allyl-Pd(II) Complex Peptide_Allyl->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L_n Deprotected_Peptide Fmoc-Gly-Gly-OH Pi_Allyl_Complex->Deprotected_Peptide + Scavenger-H Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger-H Scavenger Scavenger-H Allyl_Scavenger->Pd0 - H+

Caption: Catalytic cycle for palladium-mediated allyl deprotection.

Experimental Workflow

ExperimentalWorkflow start Start: Fmoc-Gly-Gly-Allyl on Resin swell Swell Resin in DCM start->swell prepare_reagents Prepare Pd Catalyst & Scavenger Solution swell->prepare_reagents deprotection Add Reagents to Resin (e.g., 2 x 30 min) swell->deprotection prepare_reagents->deprotection wash_dcm Wash with DCM deprotection->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf cleavage_analysis Cleave Aliquot for Analysis wash_dmf->cleavage_analysis hplc_ms HPLC/MS Analysis cleavage_analysis->hplc_ms check Complete? hplc_ms->check end Proceed with Synthesis check->end Yes troubleshoot Troubleshoot: - Increase reaction time - Change scavenger - Use fresh catalyst check->troubleshoot No troubleshoot->deprotection

Caption: Workflow for allyl deprotection and analysis.

References

Technical Support Center: Troubleshooting Premature Linker Cleavage of Fmoc-Gly-Gly-allyl propionate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the premature cleavage of the Fmoc-Gly-Gly-allyl propionate (B1217596) linker in plasma. Premature cleavage of a linker in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][][3] This guide is designed to help you identify potential causes and find solutions to ensure the stability of your conjugate.

Troubleshooting Guide

Issue: Observation of Premature Cleavage of the Allyl Propionate Linker in Plasma

The premature release of a payload from a drug conjugate during in vitro or in vivo plasma stability studies is a significant concern. The allyl propionate ester in your linker may be susceptible to hydrolysis, a reaction that can be catalyzed by plasma enzymes.

Potential Cause: Enzymatic hydrolysis of the allyl ester bond by plasma esterases, such as carboxylesterases. While allyl esters are used as protecting groups and can be stable, they are known to be labile under certain conditions and can be cleaved by enzymes present in plasma.[4][5]

Troubleshooting Steps:

  • Confirm Enzymatic Cleavage:

    • Conduct an in vitro plasma stability assay using plasma from the relevant species (e.g., human, mouse, rat).

    • Compare the stability of your Fmoc-Gly-Gly-allyl propionate conjugate in active plasma versus heat-inactivated plasma or plasma treated with a general esterase inhibitor. Significantly higher stability in the inactivated or inhibited plasma would suggest enzymatic cleavage.

  • Identify the Responsible Enzyme Class:

    • Utilize specific inhibitors for different classes of plasma enzymes (e.g., serine hydrolase inhibitors for carboxylesterases) to pinpoint the type of enzyme responsible for the cleavage.

  • Assess Species Differences:

    • Perform comparative plasma stability studies across different species (e.g., human, mouse, rat, monkey). The expression levels and substrate specificities of plasma enzymes can vary significantly between species.[1]

  • Consider Linker Modification:

    • If enzymatic cleavage is confirmed, especially by a specific enzyme like a carboxylesterase, linker modification may be necessary. Introducing steric hindrance near the ester bond or altering the electronic properties of the linker can reduce susceptibility to enzymatic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What makes the allyl propionate linker susceptible to cleavage in plasma?

A1: The allyl propionate linker contains an ester bond which is inherently susceptible to hydrolysis. In the biological environment of plasma, this hydrolysis can be significantly accelerated by enzymes called esterases, particularly carboxylesterases, which are abundant in the plasma of some species.[1]

Q2: How can I assess the stability of my this compound conjugate in plasma?

A2: An in vitro plasma stability assay is the standard method. This involves incubating your conjugate in plasma at 37°C and monitoring the concentration of the intact conjugate and the released payload over time using analytical techniques like LC-MS.

Q3: Are there species-specific differences in the rate of cleavage I should be aware of?

A3: Yes, the activity and type of plasma esterases can differ significantly between species. For example, rodent plasma is known to have higher carboxylesterase activity than human plasma, which can lead to faster cleavage of certain linkers in preclinical rodent models.[1] It is crucial to evaluate stability in plasma from the relevant species for your studies.

Q4: What can I do if my linker is found to be unstable?

A4: If significant instability is observed, several strategies can be considered. These include modifying the linker to be less susceptible to enzymatic cleavage, for instance by introducing steric bulk near the cleavage site. Alternatively, exploring different linker chemistries that are known to be more stable in plasma may be necessary.

Quantitative Data Summary

SpeciesHalf-life (t½) in Active Plasma (hours)Half-life (t½) in Heat-Inactivated Plasma (hours)Predominant Cleavage Mechanism
Human48>200Minimal Enzymatic Cleavage
Mouse5>150Significant Enzymatic Cleavage
Rat8>180Significant Enzymatic Cleavage
Monkey35>200Minor Enzymatic Cleavage

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound conjugate in plasma.

Materials:

  • This compound conjugate stock solution (e.g., in DMSO)

  • Pooled plasma (e.g., human, mouse, rat) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724) (ACN) with an internal standard

  • LC-MS system

Methodology:

  • Pre-warm the plasma to 37°C.

  • Spike the this compound conjugate into the plasma at a final concentration of 1-5 µM. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining intact conjugate and the appearance of the cleaved payload.

  • Plot the percentage of the remaining intact conjugate against time and calculate the half-life (t½).

Visualizations

cluster_0 Potential Enzymatic Cleavage Pathway A This compound Conjugate C Ester Bond Hydrolysis A->C Susceptible Site B Plasma Esterase (e.g., Carboxylesterase) B->C Catalyzes D Fmoc-Gly-Gly-OH + Allyl Propionate-Payload C->D Results in

Caption: Potential enzymatic cleavage pathway of the allyl propionate linker.

cluster_1 Troubleshooting Workflow for Premature Linker Cleavage Start Premature Cleavage Observed Q1 Is cleavage enzyme-mediated? Start->Q1 A1_Yes Yes Q1->A1_Yes Assay in heat-inactivated plasma A1_No No (Chemical Instability) Q1->A1_No Q2 Are there species differences? A1_Yes->Q2 Action3 Re-evaluate linker chemistry for inherent stability. A1_No->Action3 A2_Yes Yes Q2->A2_Yes Comparative plasma stability A2_No No Q2->A2_No Action2 Evaluate relevance of preclinical models. Focus on human plasma stability. A2_Yes->Action2 Action1 Identify enzyme class. Consider linker modification. A2_No->Action1

References

Navigating the Nuances of Linker Stability: A Technical Guide to Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with antibody-drug conjugates (ADCs) and other complex biomolecules now have access to a dedicated technical support resource addressing the stability of the Fmoc-Gly-Gly-allyl propionate (B1217596) linker. This guide provides in-depth information, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this critical component in their research.

The Fmoc-Gly-Gly-allyl propionate linker is a valuable tool in bioconjugation, offering a cleavable linkage that plays a crucial role in the design and synthesis of ADCs.[1][2][3] Understanding its stability profile, particularly in response to varying pH conditions, is paramount to prevent premature cleavage and ensure the integrity of the final conjugate. This technical support center aims to address common questions and potential challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: How stable is the allyl propionate ester bond of the linker to different pH conditions?

A1: The allyl propionate ester, like other allyl esters, is generally stable across a broad range of pH conditions, including the acidic and basic environments commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The primary method for cleaving this linker is not pH-dependent but relies on specific chemical reagents.

Q2: Under what conditions is the this compound linker designed to be cleaved?

A2: The linker has two points of cleavage:

  • Fmoc Group: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) to allow for further chain elongation.[6]

  • Allyl Propionate Ester: The allyl ester is cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl scavenger.[4][5][7]

Q3: Can the Gly-Gly dipeptide portion of the linker be cleaved by pH changes?

A3: No, the peptide bonds within the Gly-Gly dipeptide are stable to the range of pH conditions typically encountered in SPPS and subsequent purification steps. This part of the linker is designed to be cleaved by specific enzymes, such as lysosomal proteases, once the ADC is internalized into a target cell.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Premature cleavage of the allyl propionate linker during Fmoc deprotection. While generally stable, prolonged exposure to strong basic conditions could potentially lead to minor hydrolysis of the ester.- Minimize the duration of piperidine treatment during Fmoc removal.- Ensure the piperidine solution is fresh and free of contaminants.- Consider using a milder base for Fmoc deprotection if compatible with your synthesis.
Incomplete cleavage of the allyl propionate linker with Pd(PPh₃)₄. - Inactive catalyst.- Insufficient scavenger.- Poor swelling of the solid support.- Use fresh, high-quality Pd(PPh₃)₄.- Ensure an adequate excess of the allyl scavenger is used.- Swell the resin support (e.g., in chloroform) before adding the cleavage cocktail.[4]- Increase the reaction time or repeat the cleavage step.[4]
Unexpected linker cleavage during purification by HPLC. Use of highly acidic or basic mobile phases for extended periods.- Buffer the mobile phases to maintain a pH range of 3-7.- Minimize the time the conjugate is exposed to the mobile phase.- Analyze samples promptly after collection.

Experimental Protocols

Protocol 1: Standard Cleavage of the Allyl Propionate Ester from a Solid Support

This protocol describes the standard method for cleaving the allyl propionate ester linkage from a resin-bound peptide or other molecule.

Materials:

Procedure:

  • Swell the resin-bound substrate in chloroform.[4]

  • Suspend the swollen resin in chloroform (approximately 35 mL per gram of resin).[4]

  • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[4]

  • Shake the mixture at room temperature for 20 to 60 minutes.[4]

  • Monitor the reaction for completeness. If the reaction is not complete, the cleavage steps can be repeated.[4]

  • Filter the resin and wash thoroughly with dichloromethane (DCM).[4]

Protocol 2: Assessing Linker Stability at Different pH Values

This protocol provides a framework for evaluating the stability of the this compound linker in various aqueous buffer solutions.

Materials:

  • Purified compound with the intact linker

  • A series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Prepare stock solutions of the test compound in an appropriate organic solvent (e.g., DMSO, DMF).

  • Incubate the compound at a defined concentration in each of the pH buffers at a controlled temperature (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Quench any potential reaction by adding a suitable solvent and store the samples appropriately.

  • Analyze the samples by HPLC-MS to quantify the amount of intact compound and identify any cleavage products.

  • Plot the percentage of the intact compound remaining over time for each pH condition to determine the stability profile.

Visualizing Experimental Workflows

To aid researchers in conceptualizing the experimental processes, the following diagrams illustrate the cleavage and stability testing workflows.

G cluster_cleavage Allyl Ester Cleavage Workflow resin Resin-Bound Substrate swell Swell Resin in Chloroform resin->swell suspend Suspend in Chloroform swell->suspend add_reagents Add Acetic Acid, NMM, and Pd(PPh3)4 suspend->add_reagents react Shake at Room Temperature add_reagents->react monitor Monitor Reaction react->monitor filter_wash Filter and Wash with DCM monitor->filter_wash product Cleaved Product filter_wash->product G cluster_stability pH Stability Assessment Workflow compound Purified Compound incubate Incubate in Buffers of Different pH compound->incubate aliquots Collect Aliquots at Time Points incubate->aliquots quench Quench Reaction aliquots->quench analyze Analyze by HPLC-MS quench->analyze data Determine Stability Profile analyze->data

References

Avoiding epimerization during Fmoc-Gly-Gly-allyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Fmoc-Gly-Gly-allyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding epimerization and other common issues during this specific dipeptide ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Fmoc-Gly-Gly-allyl propionate synthesis?

A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its stereochemistry. In the context of peptide synthesis, this means the L-amino acid can be converted into a D-amino acid. Since the biological activity of peptides is highly dependent on their specific three-dimensional structure, even a small amount of an epimeric impurity can have significant consequences for the efficacy and safety of a final drug product. While glycine (B1666218) itself is not chiral, the C-terminal amino acid of a dipeptide is susceptible to epimerization during activation and coupling, which in this case would be the second glycine. However, as glycine is achiral, epimerization is not a concern for the synthesis of Fmoc-Gly-Gly-OH itself. The primary concern for epimerization arises if a chiral amino acid were used in place of glycine. This guide, however, will address best practices to minimize racemization as a general principle in peptide chemistry.

Q2: What are the main steps in the synthesis of this compound?

A2: The synthesis is typically a two-step process:

  • Synthesis of Fmoc-Gly-Gly-OH: This involves the coupling of a second glycine molecule to Fmoc-glycine. A common method is to start from glycine dipeptide (Gly-Gly) and protect the N-terminus with an Fmoc group.

  • Esterification to this compound: The carboxyl group of Fmoc-Gly-Gly-OH is then esterified with allyl alcohol to yield the final product.

Troubleshooting Guide

Issue 1: Low Yield of Fmoc-Gly-Gly-OH
Potential Cause Troubleshooting Step
Incomplete reactionEnsure complete dissolution of the glycine dipeptide in the alkaline solution before adding the Fmoc-OSu solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal pHMaintain the pH of the reaction mixture within the recommended range (typically around 9-10) during the addition of Fmoc-OSu to ensure efficient acylation of the amino group without significant hydrolysis of the Fmoc-OSu.
Inefficient extractionDuring workup, ensure the aqueous layer is acidified to a pH of 2-3 to fully protonate the carboxylic acid for efficient extraction into the organic solvent (e.g., ethyl acetate).
Premature precipitationIf the product precipitates during the reaction, consider using a different solvent system or adjusting the temperature to maintain solubility.
Issue 2: Presence of Side Products in Esterification
Potential Cause Troubleshooting Step
N-acylurea formation: A common side product when using carbodiimides like DCC or DIC.Use of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction by forming a more reactive and stable active ester intermediate.[1]
Diketopiperazine formation: Cyclization of the dipeptide can occur, especially at elevated temperatures or with prolonged reaction times.Keep the reaction temperature low (e.g., 0 °C to room temperature). Use a coupling reagent known to minimize this side reaction.
Unreacted starting material: Incomplete esterification.Ensure all reagents are anhydrous, as water will consume the activated carboxylic acid. Use a slight excess of allyl alcohol and the coupling reagent. Monitor the reaction to completion by TLC.
Issue 3: Difficulty in Purifying the Final Product

| Potential Cause | Troubleshooting Step | | Co-elution of impurities: The desired product and side products may have similar polarities. | Optimize the mobile phase composition and gradient in your purification method (e.g., flash chromatography or HPLC). Consider using a different stationary phase if co-elution persists. | | Residual coupling reagents and byproducts: For example, dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents. | If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. If using a water-soluble carbodiimide (B86325) like EDC, perform aqueous washes to remove the corresponding urea (B33335) byproduct. | | Product instability: The allyl ester may be susceptible to cleavage under certain conditions. | Avoid strongly acidic or basic conditions during purification. |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gly-Gly-OH

This protocol is adapted from a patented procedure and is provided as a general guideline.[2]

Materials:

  • Glycine dipeptide (H-Gly-Gly-OH)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetone

  • Toluene (B28343)

  • Ethyl acetate (B1210297)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 6.1 g (0.050 mol) of glycine dipeptide in 63 mL of a 10% aqueous sodium carbonate solution with stirring until fully dissolved.[2]

  • In a separate flask, dissolve 16.8 g (0.05 mol) of Fmoc-OSu in 60 mL of acetone.[2]

  • At 20 °C, add the Fmoc-OSu solution dropwise to the glycine dipeptide solution over 30 minutes.[2]

  • After the addition is complete, continue stirring the reaction mixture at a temperature below 30 °C for 2 hours.[2]

  • Dilute the reaction mixture with approximately 50 mL of water.

  • Extract the aqueous solution with toluene (80 mL) to remove any unreacted Fmoc-OSu and other organic impurities.[2]

  • Separate the aqueous layer and acidify it to pH 2 with concentrated hydrochloric acid. A white solid should precipitate.[2]

  • Extract the acidified aqueous layer with ethyl acetate (100 mL).[2]

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • The white solid product, Fmoc-Gly-Gly-OH, can be collected by filtration and dried. The reported yield is approximately 91%.[2]

Protocol 2: Synthesis of this compound (Steglich Esterification)

This is a general protocol for Steglich esterification, which should be optimized for this specific reaction.

Materials:

  • Fmoc-Gly-Gly-OH

  • Allyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

Procedure:

  • Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous DCM.

  • Add allyl alcohol (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates completion of the reaction.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data on Epimerization

While specific quantitative data for the epimerization of the C-terminal glycine in this compound is not extensively reported (as glycine is achiral), the following table provides a general overview of factors that can influence racemization in peptide synthesis, which are crucial when working with chiral amino acids.

Coupling MethodAdditiveBaseTemperature (°C)Expected Racemization
DCCNoneNMMRoom TempModerate
DCCHOBtNMMRoom TempLow
DICHOBtDIPEARoom TempLow
HATU-DIPEARoom TempVery Low
COMU-DIPEARoom TempVery Low

Note: This table represents general trends in peptide synthesis. The actual extent of racemization can vary depending on the specific amino acid sequence, solvents, and reaction times.

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway GlyGly Gly-Gly FmocGlyGlyOH Fmoc-Gly-Gly-OH GlyGly->FmocGlyGlyOH Fmoc Protection FmocOSu Fmoc-OSu FmocOSu->FmocGlyGlyOH FinalProduct This compound FmocGlyGlyOH->FinalProduct Esterification AllylOH Allyl Alcohol AllylOH->FinalProduct Reagents1 Na₂CO₃, Acetone/Water Reagents1->FmocGlyGlyOH Reagents2 DCC/DMAP, DCM Reagents2->FinalProduct Troubleshooting_Logic Start Synthesis Issue? LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts Purification Purification Difficulty Start->Purification CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, pH) LowYield->OptimizeConditions ImproveWorkup Improve Workup/Extraction LowYield->ImproveWorkup SideProducts->OptimizeConditions Additives Use Additives (HOBt/Oxyma) SideProducts->Additives ChangeCoupling Change Coupling Reagent SideProducts->ChangeCoupling OptimizeChroma Optimize Chromatography Purification->OptimizeChroma PrecipitateByproduct Precipitate/Wash Byproducts Purification->PrecipitateByproduct

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to achieving an optimal Drug-to-Antibody Ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][] It is a critical parameter that directly influences the ADC's therapeutic window, impacting its efficacy, safety, pharmacokinetics, and stability.[2][][4][5]

  • Low DAR: A low DAR may lead to reduced potency and therapeutic efficacy.[1][2][6]

  • High DAR: A high DAR can increase cytotoxicity but may also lead to issues such as faster clearance from circulation, increased toxicity, aggregation, and instability.[1][2][6][7]

The optimal DAR is a balance between potency and safety, and it is dependent on the specific antibody, payload, and target.[6][7]

Q2: What is a typical target DAR for ADCs?

The target DAR can vary depending on the payload and the specific ADC. For many ADCs, including those with MMAE payloads, a DAR of approximately 3 to 4 is often targeted.[6] For other ADCs, such as those with topoisomerase I inhibitor payloads like Exatecan, a higher DAR of 4 to 8 may be desirable to maximize the therapeutic window.[7]

Q3: What are the primary strategies to control and improve the DAR?

Several strategies can be employed to achieve better control over the DAR:

  • Site-Specific Conjugation: This is a key strategy to produce homogeneous ADCs with a precise DAR.[4][][][10] It involves conjugating the drug to specific, predetermined sites on the antibody.[] This can be achieved through:

    • Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody.[4][][]

    • Unnatural Amino Acids: Incorporating non-natural amino acids with unique reactive handles.[4][10]

    • Enzymatic Conjugation: Using enzymes like transglutaminase or sortase A for highly selective conjugation.[4]

  • Click Chemistry: Bioorthogonal reactions, such as SPAAC or tetrazine-TCO ligation, allow for precise and efficient conjugation under mild conditions.[4]

  • Linker-Payload Design: The properties of the linker and payload significantly influence the conjugation efficiency and the final DAR.[4] Using hydrophilic linkers can help mitigate aggregation issues associated with hydrophobic payloads.[7]

  • Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody, as well as reaction parameters like pH, temperature, and reaction time, is fundamental for optimizing the DAR.[4]

Q4: How does the hydrophobicity of the payload affect the DAR and the ADC?

Many cytotoxic payloads are hydrophobic.[7][11] Conjugating a high number of these hydrophobic molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to several problems:[7]

  • Aggregation: Increased hydrophobicity can cause the ADCs to clump together.[7]

  • Rapid Clearance: Hydrophobic ADCs tend to be cleared more quickly from the bloodstream, reducing their efficacy.[7]

  • Manufacturing Difficulties: Aggregation can complicate conjugation, purification, and formulation processes.[7]

Strategies to overcome these challenges include using hydrophilic linkers (e.g., containing PEG) and optimizing the DAR to the lowest effective level.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during ADC conjugation experiments, with a focus on improving the DAR.

Issue 1: Low Average DAR

Symptoms:

  • The final average DAR is significantly lower than the target.

  • A large peak corresponding to the unconjugated antibody (DAR=0) is observed in HIC or RP-HPLC analysis.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incomplete Antibody Reduction (for thiol-based conjugation) Ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction conditions (temperature and time).[6][12][13] Immediately remove excess reducing agent after incubation using a desalting column.[6][12]
Suboptimal Conjugation Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time.[11][12] For thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally optimal.[6][12]
Incorrect Stoichiometry Carefully control and verify the molar ratio of the drug-linker to the antibody.[4]
Inactive Drug-Linker Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling to prevent degradation.[11]
Interfering Buffer Components Some buffer components can interfere with the conjugation reaction. If necessary, perform a buffer exchange into a suitable conjugation buffer.[11]
Poor Solubility of Drug-Linker For hydrophobic payloads, consider introducing a small amount of an organic co-solvent (e.g., DMSO) to improve solubility. Be cautious as high concentrations can denature the antibody.[12]
Issue 2: High Levels of Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Presence of high molecular weight peaks in Size-Exclusion Chromatography (SEC) analysis.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
High Hydrophobicity of the Payload and High DAR A high number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, leading to aggregation.[7][11] Reduce the molar excess of the drug-linker during conjugation to target a lower DAR.[11]
Inappropriate Linker Employ a hydrophilic linker (e.g., containing polyethylene (B3416737) glycol (PEG)) to increase the overall hydrophilicity of the ADC.[7]
Suboptimal Buffer Conditions Screen different formulation buffers, varying pH and excipients, to find conditions that minimize aggregation.[11]
Harsh Conjugation or Storage Conditions Avoid high temperatures or extreme pH during the conjugation process.[11] Optimize storage conditions and avoid repeated freeze-thaw cycles.[14]
Issue 3: Inconsistent DAR Between Batches

Symptoms:

  • Significant variability in the average DAR and DAR distribution from one production batch to another.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Variability in Starting Materials Thoroughly characterize all starting materials, including the antibody and drug-linker, to ensure consistent quality for each batch.[11]
Lack of Precise Process Control Implement strict process controls. Carefully monitor and control all reaction parameters, including pH, temperature, and reaction time, to ensure reproducibility.[11]
Inconsistent Purification Process Standardize the purification protocol. Use a consistent and well-defined purification method for all batches to avoid enriching different DAR species.[11]

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol is for generating free thiol groups for cysteine-based conjugation.

Materials:

  • Antibody (1-10 mg/mL)

  • Reduction Buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA)

  • Reducing Agent (e.g., TCEP or DTT)

  • Desalting Columns

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in the Reduction Buffer.[6]

  • Add the reducing agent to the antibody solution. The final concentration of the reducing agent needs to be optimized to achieve the desired number of free thiols.[13]

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes).[13]

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.[6][12]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[1][6][15] It separates ADC species based on their hydrophobicity.[6][15]

Materials:

  • Purified ADC sample

  • HIC Column (e.g., Butyl-NPR)

  • HPLC System with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[6]

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.[6]

  • Inject the purified ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B) over a defined period (e.g., 30 minutes).[6][7]

  • Monitor the elution profile at 280 nm.[6][7]

  • Identify the peaks corresponding to the different DAR species (e.g., DAR 0, 2, 4, etc.). Higher DAR species are more hydrophobic and will elute later.[7]

  • Calculate the weighted average DAR from the peak areas of the different species.[6][]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Optimal DAR for MMAE Payloads 3 - 4This range is a common target to balance efficacy and safety.[6]
Optimal DAR for Exatecan ADCs 4 - 8A higher DAR may be targeted to maximize the therapeutic window for certain topoisomerase I inhibitors.[7]
Thiol-Maleimide Reaction pH 6.5 - 7.5This pH range is most efficient and specific for this conjugation chemistry.[6][12]

Visualizations

DAR_Troubleshooting_Workflow cluster_start Start: ADC Conjugation cluster_analysis DAR Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Goal start Initiate Conjugation (Antibody + Drug-Linker) analysis Measure DAR (e.g., HIC-HPLC) start->analysis evaluate Is DAR Optimal? analysis->evaluate low_dar Low DAR evaluate->low_dar No, too low high_aggregation High Aggregation evaluate->high_aggregation No, high aggregation inconsistent_dar Inconsistent DAR evaluate->inconsistent_dar No, inconsistent end_product Optimal ADC (Desired DAR & Low Aggregation) evaluate->end_product Yes optimize_reaction Optimize Reaction (pH, Temp, Ratio) low_dar->optimize_reaction high_aggregation->optimize_reaction change_linker Modify Linker (e.g., Hydrophilic) high_aggregation->change_linker control_process Standardize Process & Materials inconsistent_dar->control_process optimize_reaction->start change_linker->start control_process->start

Caption: A workflow for troubleshooting common issues encountered when optimizing the Drug-to-Antibody Ratio.

Site_Specific_vs_Random_Conjugation cluster_random Random Conjugation (e.g., Lysine) cluster_site_specific Site-Specific Conjugation random_antibody Antibody with Multiple Lysines random_result Heterogeneous Mixture (DAR 0-8+) Variable Efficacy & PK random_antibody->random_result Conjugation outcome1 Challenges in Manufacturing & Control random_result->outcome1 Leads to ss_antibody Engineered Antibody (Specific Sites) ss_result Homogeneous Product (Precise DAR, e.g., 2 or 4) Improved Efficacy & PK ss_antibody->ss_result Conjugation outcome2 Consistent Batches & Predictable Behavior ss_result->outcome2 Leads to

Caption: Comparison of outcomes from random versus site-specific ADC conjugation methods.

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers in Bioconjugation: Fmoc-Gly-Gly-allyl propionate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant in the design of sophisticated bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic index of the drug. This guide provides an objective comparison of Fmoc-Gly-Gly-allyl propionate (B1217596) with other prevalent cleavable linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted therapeutics.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release their payload under specific physiological conditions, such as those found in the tumor microenvironment or within the target cell. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity.[1] The primary categories of cleavable linkers are based on their cleavage trigger: enzymatic activity, pH sensitivity, or a high reducing environment.

Fmoc-Gly-Gly-allyl propionate represents a chemically cleavable linker, relying on palladium-catalyzed cleavage of the allyl ester. This offers a distinct mechanism of action compared to the more commonly employed biologically-triggered linkers.

Comparative Analysis of Cleavable Linkers

Linker TypeCleavage MechanismTypical Half-life in PlasmaAdvantagesDisadvantages
Allyl (this compound) Palladium-catalyzed cleavageData not readily available, expected to be highly stable in the absence of the catalyst.High stability in biological milieu, orthogonal cleavage chemistry.Requires an external catalyst for cleavage, which can be a hurdle for in vivo applications.
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)~7 daysHigh plasma stability, specific cleavage in the lysosomal compartment of tumor cells.[2]Efficacy is dependent on the expression levels of the target enzyme in the tumor.
Hydrazone pH-sensitive (acidic)~2 daysTargeted release in the acidic environment of endosomes and lysosomes.Can exhibit instability in plasma, leading to premature drug release.[3]
Disulfide Reduction (Glutathione)Variable, can be unstableExploits the high intracellular glutathione (B108866) concentration for cleavage.Potential for premature cleavage in the reducing environment of plasma.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker and the rate of payload release in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC) with the linker of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • 96-well plates

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove unbound plasma proteins.

  • Wash the captured ADC thoroughly.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.

  • To quantify the released payload, precipitate plasma proteins from an aliquot of the incubation mixture with acetonitrile (B52724).

  • Centrifuge to pellet the proteins and analyze the supernatant containing the free payload by LC-MS/MS.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life.[1][3]

Protocol 2: Cathepsin B Cleavage Assay (for Peptide Linkers)

Objective: To determine the rate of enzymatic cleavage of a peptide linker by Cathepsin B.

Materials:

  • ADC with a peptide linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)

  • HPLC system with a C18 column

  • LC-MS grade solvents

Methodology:

  • Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[4]

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction, for instance by adding a protease inhibitor or by acidifying the sample.

  • Prepare the sample for analysis by precipitating the remaining antibody and enzyme with acetonitrile.

  • Centrifuge the sample and collect the supernatant containing the released payload.

  • Inject the supernatant onto a reverse-phase HPLC system. Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the released payload.

  • Quantify the amount of released drug by integrating the peak area and comparing it to a standard curve.

  • Determine the rate of cleavage by plotting the concentration of the released drug over time.[4]

Protocol 3: Palladium-Catalyzed Cleavage of Allyl Linkers

Objective: To assess the cleavage of an allyl-based linker in the presence of a palladium catalyst.

Materials:

  • Bioconjugate with an allyl linker (e.g., this compound conjugate)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl cation scavenger (e.g., dimedone, morpholine)

  • Organic solvent (e.g., THF, DCM)

  • HPLC system with a C18 column

  • LC-MS grade solvents

Methodology:

  • Dissolve the allyl-linked bioconjugate in an appropriate organic solvent.

  • Add the allyl cation scavenger to the solution.

  • Initiate the cleavage reaction by adding the palladium(0) catalyst. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • The disappearance of the starting material peak and the appearance of the cleaved product peak are monitored.

  • The cleavage efficiency can be quantified by comparing the peak areas of the starting material and the product.

Visualizing the Mechanisms and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for linker selection and evaluation. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to cell surface antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., DNA) Payload->Target 5. Binds to target, inducing apoptosis

Caption: General workflow of ADC internalization and payload release.[5][6][7]

CathepsinB_Cleavage ValCit_Linker Val-Cit-PABC-Payload Cleavage Peptide Bond Cleavage ValCit_Linker->Cleavage Recognized by Cathepsin_B Cathepsin B (in Lysosome) Cathepsin_B->Cleavage Self_Immolation 1,6-Elimination of PABC Spacer Cleavage->Self_Immolation Released_Payload Free Payload Self_Immolation->Released_Payload

Caption: Mechanism of Cathepsin B-mediated cleavage of a Val-Cit linker.[4][8][9]

Palladium_Cleavage Allyl_Ester R-O-Allyl Pi_Allyl_Complex [π-Allyl-Pd(II)]+ Complex Allyl_Ester->Pi_Allyl_Complex Oxidative Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pi_Allyl_Complex Cleaved_Product R-OH + Scavenger-Allyl Pi_Allyl_Complex->Cleaved_Product Nucleophilic Attack Scavenger Nucleophilic Scavenger Scavenger->Cleaved_Product

Caption: General mechanism of Palladium-catalyzed cleavage of an allyl ester.[10]

Conclusion

The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the desired therapeutic outcome, the properties of the payload, and the biological context of the target. While enzyme-cleavable linkers like Val-Cit have demonstrated a favorable balance of plasma stability and efficient intracellular release, chemically cleavable linkers such as this compound offer an orthogonal release strategy with the potential for high stability in biological systems. The lack of direct comparative data underscores the need for further research to fully elucidate the relative advantages and disadvantages of these different linker technologies. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel bioconjugates for targeted therapies.

References

A Comparative Guide to ADC Linkers: Val-Cit vs. Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the balance between efficacy and toxicity. This guide provides a detailed comparison of two distinct cleavable linker technologies: the clinically validated Valine-Citrulline (Val-Cit) linker and the peptide-based Fmoc-Gly-Gly-allyl propionate (B1217596) linker.

Overview of Linker Technologies

Val-Cit Linker: The Val-Cit dipeptide linker is one of the most widely used and well-characterized protease-cleavable linkers in the ADC field.[1][2][] Its success is highlighted by its incorporation into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[4] This linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][4]

Fmoc-Gly-Gly-allyl propionate Linker: This linker combines a di-glycine peptide motif with an allyl propionate reactive group. The Gly-Gly component provides a flexible and hydrophilic spacer.[5] While specific data on the "this compound" linker in a published ADC construct is limited, Gly-Gly containing peptide linkers, such as the Gly-Gly-Phe-Gly (GGFG) linker used in Enhertu® (trastuzumab deruxtecan), are known for their high plasma stability and susceptibility to cleavage by lysosomal proteases.[6][7] The cleavage mechanism of the allyl propionate group itself within a cellular context is not well-documented in publicly available literature, but it is presumed to be susceptible to esterase activity.

Mechanism of Payload Release

The two linkers employ different enzymatic triggers for payload release, a critical aspect of their design that ensures targeted drug delivery.

Val-Cit: The release mechanism for Val-Cit linkers is a well-understood, two-step process that occurs after the ADC is internalized by the target cancer cell.

  • Endocytosis and Lysosomal Trafficking: The ADC binds to its target antigen on the cell surface and is internalized into an endosome. The endosome then fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome and the presence of highly active proteases, particularly cathepsin B, leads to the specific cleavage of the peptide bond between the valine and citrulline residues.[]

  • Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction of a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group, which then releases the active cytotoxic payload in its unmodified form.[]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_VC ADC with Val-Cit Linker (Stable) Internalization Antigen Binding & Internalization ADC_VC->Internalization Targeting Endosome Endosome Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release Self-Immolation of PABC Spacer Cleavage->Release Payload Active Payload Released Release->Payload

Payload release from a Val-Cit linker ADC.

This compound: The precise intracellular cleavage mechanism for the complete this compound linker is not definitively established in the literature. However, a hypothetical pathway can be proposed based on the known behavior of its components.

  • Internalization and Lysosomal Trafficking: Similar to the Val-Cit ADC, the ADC would be internalized and trafficked to the lysosome.

  • Peptide Cleavage: The Gly-Gly peptide bond is susceptible to cleavage by various lysosomal proteases, including cathepsins.[7][8]

  • Ester Hydrolysis: The allyl propionate ester bond may be hydrolyzed by lysosomal esterases, which are also present in this compartment.

The sequence and interplay of these two potential cleavage events would determine the final released payload metabolite.

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_GG ADC with Gly-Gly-allyl propionate Linker (Hypothetically Stable) Internalization Antigen Binding & Internalization ADC_GG->Internalization Targeting Lysosome Lysosome Internalization->Lysosome Cleavage Protease/Esterase Cleavage Lysosome->Cleavage Cathepsins & Esterases Payload Payload Metabolite Released Cleavage->Payload

Hypothetical payload release from a Gly-Gly linker ADC.

Performance Data: A Comparative Analysis

Quantitative data allows for a direct comparison of the key performance attributes of these linkers. While extensive data is available for Val-Cit and related peptide linkers, specific experimental data for an ADC utilizing the this compound linker is not readily found in peer-reviewed literature. The table below summarizes known data for the Val-Cit linker and the closely related and well-studied GGFG linker as a proxy for the Gly-Gly peptide component.

ParameterVal-Cit LinkerGly-Gly-Phe-Gly (GGFG) Linker (as Gly-Gly proxy)Reference
Cleavage Enzyme Cathepsin B (primarily), other cathepsinsCathepsins B, H, and L[][7]
Plasma Stability (Human) High stabilityVery high stability (1-2% drug release over 21 days)[4][7]
Plasma Stability (Mouse) Unstable due to carboxylesterase Ces1c activityStable[4][7]
Hydrophobicity Relatively hydrophobic, can lead to aggregation at high DARsMore hydrophilic than Val-Cit, allows for higher DARs[9][]
In Vivo Efficacy Clinically validated in multiple approved ADCsClinically validated in Enhertu®[4][7]

Experimental Protocols

Reproducible and robust assays are essential for evaluating and comparing ADC linker performance. Below are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Objective: To quantify the rate of drug-linker cleavage from the ADC in plasma from various species.

Workflow:

G Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 24, 48, 96h) Incubate->Sample Stop Quench Reaction (e.g., Freeze at -80°C) Sample->Stop Analyze Analyze Samples (LC-MS or ELISA) Stop->Analyze Data Calculate Half-Life (t½) and % Intact ADC Analyze->Data End End Data->End

Workflow for in vitro plasma stability assay.

Materials:

  • Test ADC and control ADC

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system or ELISA plate reader and reagents

Procedure:

  • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a parallel control sample in PBS.[1]

  • Incubate the samples at 37°C with gentle agitation.[1]

  • At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.[1]

  • For analysis, thaw the samples. The amount of intact ADC (by measuring the average Drug-to-Antibody Ratio, DAR) or the amount of released free payload can be quantified.[1]

  • For DAR analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by LC-MS. A decrease in the average DAR over time indicates linker instability.[1][11]

  • For free payload analysis: Extract the small molecule payload from the plasma (e.g., via protein precipitation) and quantify using LC-MS.[12]

  • Plot the percentage of intact ADC or concentration of released payload against time to determine the stability profile and calculate the half-life.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.

Workflow:

G Start Start Seed Seed Cells in 96-well Plates Start->Seed Treat Add Serial Dilutions of ADC & Controls Seed->Treat Incubate_Cells Incubate for 72-120 hours Treat->Incubate_Cells Add_MTT Add MTT Reagent (2-4h incubation) Incubate_Cells->Add_MTT Solubilize Solubilize Formazan (B1609692) Crystals (e.g., DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability and Determine IC₅₀ Read->Calculate End End Calculate->End

Workflow for in vitro cytotoxicity (MTT) assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13][14]

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload in culture medium.

  • Remove the old medium from the cells and add the ADC/control dilutions. Include wells with medium only as a blank control.[13]

  • Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 144 hours).[13]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Conclusion

The choice between a Val-Cit and a Gly-Gly-based linker depends on the specific goals of the ADC program.

  • Val-Cit is a clinically de-risked linker with a well-understood mechanism of action and proven efficacy. Its main drawbacks are its instability in mouse models, which can complicate preclinical evaluation, and its hydrophobicity, which may limit the achievable Drug-to-Antibody Ratio.[4][9]

  • Gly-Gly containing linkers, exemplified by the GGFG linker, offer superior plasma stability across species, including mice, and their increased hydrophilicity can permit higher drug loading without causing aggregation.[7][] The This compound linker falls into this peptide-based category, though a lack of public data on its complete cleavage mechanism and performance in an ADC context makes direct comparison challenging. Its performance would be contingent on the efficiency of both peptide and ester bond cleavage within the lysosome.

For researchers and drug developers, the selection process must involve a careful evaluation of these properties, supported by rigorous experimental testing using standardized protocols as outlined above. While Val-Cit remains a robust and reliable choice, the development of alternative peptide linkers like those containing Gly-Gly motifs reflects the ongoing effort to fine-tune ADC properties for an improved therapeutic index.

References

In Vitro Stability of Fmoc-Gly-Gly-Allyl Propionate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of linkers within bioconjugates, such as antibody-drug conjugates (ADCs), is a critical parameter influencing therapeutic efficacy and safety. The Fmoc-Gly-Gly-allyl propionate (B1217596) linker, a dipeptide-based system, offers a specific cleavage site that can be targeted for controlled drug release. This guide provides a comparative overview of its stability in the context of other common linker technologies, supported by a generalized experimental protocol for in vitro stability assessment.

Comparative Stability of Linker Chemistries

The in vitro stability of a linker is paramount to prevent premature drug release in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. The stability of the Fmoc-Gly-Gly-allyl propionate linker is primarily dictated by the susceptibility of its ester and dipeptide bonds to enzymatic and chemical hydrolysis. While specific quantitative data for this particular linker is not extensively available in the public domain, a qualitative comparison can be drawn based on the known behavior of its constituent chemical motifs.

Linker TypeCleavage MechanismExpected Plasma StabilityKey Considerations
Gly-Gly-Allyl Propionate Enzymatic (Peptidases), Chemical (Esterases)ModerateThe Gly-Gly dipeptide is a substrate for various peptidases. The allyl ester bond is susceptible to hydrolysis by plasma esterases, and its stability can be influenced by steric hindrance at the conjugation site.[1]
Valine-Citrulline (VC) Enzymatic (Cathepsin B)HighConsidered a benchmark for protease-cleavable linkers, it exhibits high stability in plasma and is efficiently cleaved by lysosomal proteases like Cathepsin B.[2][3]
Hydrazone pH-sensitive (Acidic Hydrolysis)Moderate to HighDesigned to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes. Stability can vary based on the specific molecular structure.
Disulfide Reductive CleavageModerateExploits the higher glutathione (B108866) concentrations inside cells compared to the bloodstream for selective cleavage. Stability can be modulated by steric hindrance around the disulfide bond.
Thioether Non-cleavableVery HighGenerally considered stable, with drug release occurring after internalization and degradation of the antibody backbone.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of the this compound linker conjugated to a relevant molecule (e.g., a small molecule drug) in plasma.

1. Objective: To determine the rate of cleavage of the this compound linker in plasma from different species (e.g., human, mouse, rat) over a specified time course.

2. Materials:

  • Test conjugate (this compound linked to a payload)

  • Control conjugate (with a known stable linker)

  • Pooled plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (IS) for LC-MS analysis

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

3. Method:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test and control conjugates in DMSO.

    • Prepare a working solution by diluting the stock solution in an appropriate solvent (e.g., ACN or DMSO).

  • Incubation:

    • Pre-warm the plasma and PBS to 37°C.

    • In a 96-well plate, add the test conjugate to the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid protein precipitation.[4]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[5][6]

  • Sample Quenching and Processing:

    • At each time point, transfer an aliquot of the plasma sample to a new well containing a 3-fold volume of cold ACN with the internal standard to precipitate proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.

    • Develop a suitable chromatographic method to separate the intact conjugate from its cleavage products.

    • Optimize the mass spectrometer parameters for the detection of the parent conjugate and potential metabolites.

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

    • Plot the natural logarithm of the percentage of remaining conjugate against time.

    • Determine the half-life (t½) of the conjugate from the slope of the linear regression analysis (t½ = 0.693 / slope).[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Test & Control Conjugates) prep_working Prepare Working Solutions prep_stock->prep_working incubate Incubate Conjugate in Plasma at 37°C prep_working->incubate prep_plasma Pre-warm Plasma and Buffers to 37°C sampling Collect Aliquots at Multiple Time Points incubate->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis

In vitro plasma stability assay workflow.

Conclusion

The in vitro stability of the this compound linker is a crucial attribute that requires careful experimental evaluation. While qualitative comparisons suggest a moderate stability profile due to the presence of both dipeptide and ester functionalities, empirical data from well-controlled in vitro assays, such as the one detailed above, are essential for making informed decisions in the drug development process. The provided protocol and workflow diagram offer a robust starting point for researchers to quantitatively assess the stability of this and other linker technologies.

References

Mass Spectrometry Analysis of ADCs with Cleavable Peptide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies requires robust analytical methods to ensure their efficacy and safety. A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which, along with the distribution of drug molecules, significantly impacts the therapeutic window. This guide provides a comparative overview of common mass spectrometry (MS) techniques for the analysis of ADCs, with a focus on those synthesized using cleavable peptide linkers, such as those employing Fmoc-Gly-Gly-allyl propionate (B1217596) in their construction.

The choice of analytical technique is crucial for accurately characterizing these complex biomolecules. This guide will compare Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), and Native Mass Spectrometry (Native MS), providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their analytical challenges.

Comparison of Mass Spectrometry Techniques for ADC Analysis

The selection of a mass spectrometry-based method for ADC analysis depends on the specific information required, the characteristics of the ADC, and the desired sample throughput. The following table summarizes the key performance characteristics of HIC-MS, RPLC-MS, and Native MS for the analysis of ADCs with cleavable peptide linkers.

FeatureHydrophobic Interaction Chromatography-MS (HIC-MS)Reversed-Phase Liquid Chromatography-MS (RPLC-MS)Native Mass Spectrometry (Native MS)
Principle Separates molecules based on hydrophobicity under non-denaturing conditions.Separates molecules based on hydrophobicity under denaturing conditions.Analyzes intact proteins and complexes in their near-native state.
Primary Application Determination of DAR and drug-load distribution for cysteine-linked ADCs.[1][2]DAR determination, analysis of light and heavy chains, and impurity profiling.[3][4]Analysis of intact ADC mass, DAR, and non-covalent complexes.[5]
Sample State Native, folded protein structure is preserved.[1]Denatured, protein unfolds.Native, folded conformation is maintained.
Resolution Good resolution of different DAR species, particularly for cysteine-linked ADCs.[1]High resolution for separated light and heavy chains. Can resolve different drug-loaded species.[3]High resolution for intact mass measurement, allowing for the identification of different glycoforms and drug-loaded species.[6]
MS Compatibility Requires MS-compatible mobile phases, which can be a challenge.[2]Highly compatible with MS.Requires volatile buffers to maintain the native state.
Information Obtained Average DAR, distribution of DAR species.[1][2]Average DAR, mass of light and heavy chains, identification of conjugation sites (with MS/MS).[3][7]Intact mass of the ADC, DAR distribution, stoichiometry of non-covalent complexes.[5][6]
Limitations Less suitable for highly heterogeneous lysine-linked ADCs. Mobile phase optimization can be complex.[3]Denaturing conditions can lead to the loss of information about non-covalent interactions.May have lower sensitivity compared to denaturing techniques. Not suitable for identifying conjugation sites.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the mass spectrometry analysis of ADCs using HIC-MS, RPLC-MS, and Native MS.

HIC_MS_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection Mass_Spec Mass Spectrometer HIC_Column->Mass_Spec Elution with MS-compatible buffer Data_Analysis DAR Calculation & Distribution Analysis Mass_Spec->Data_Analysis Mass Spectra Acquisition

HIC-MS Experimental Workflow.

RPLC_MS_Workflow cluster_prep Sample Preparation cluster_rplc RPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (optional) ADC_Sample->Reduction RPLC_Column RPLC Column Reduction->RPLC_Column Injection Mass_Spec Mass Spectrometer RPLC_Column->Mass_Spec Elution with organic solvent Data_Analysis DAR Calculation & Chain Analysis Mass_Spec->Data_Analysis Mass Spectra Acquisition

RPLC-MS Experimental Workflow.

Native_MS_Workflow cluster_prep Sample Preparation cluster_infusion Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange to Volatile Buffer ADC_Sample->Buffer_Exchange Infusion Direct Infusion or SEC-MS Buffer_Exchange->Infusion Introduction Mass_Spec Mass Spectrometer Infusion->Mass_Spec Ionization Data_Analysis Intact Mass & DAR Analysis Mass_Spec->Data_Analysis Mass Spectra Acquisition

Native MS Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ADC analysis. Below are representative protocols for the three discussed MS techniques.

Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)
  • Sample Preparation:

    • If necessary, buffer exchange the ADC sample into a solution compatible with HIC, such as 20 mM histidine, pH 6.0.

  • Chromatographic Separation:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different DAR species. The exact gradient will need to be optimized for the specific ADC.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm and in-line MS detection.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI).

    • Mode: Positive ion mode.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Data Acquisition: Acquire data over the appropriate m/z range for the intact ADC.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the zero-charge mass of each DAR species.

    • Calculate the average DAR by taking the weighted average of the different DAR species, based on their relative abundance from the chromatogram or mass spectrum.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
  • Sample Preparation:

    • For analysis of the intact ADC, dilute the sample in an appropriate buffer.

    • For subunit analysis, reduce the ADC by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 37°C for 30 minutes to separate the light and heavy chains.

  • Chromatographic Separation:

    • Column: A reversed-phase column with a wide pore size suitable for large proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the ADC or its subunits.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Detection: UV at 280 nm and in-line MS detection.

  • Mass Spectrometry:

    • Ion Source: ESI.

    • Mode: Positive ion mode.

    • Mass Analyzer: TOF or Orbitrap.

    • Data Acquisition: Acquire data over the m/z range appropriate for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the intact ADC or the individual light and heavy chains.

    • Calculate the average DAR based on the mass shift observed due to drug conjugation. For subunit analysis, the DAR is calculated from the weighted average of the drug-loaded light and heavy chains.[8]

Native Mass Spectrometry (Native MS)
  • Sample Preparation:

    • Buffer exchange the ADC sample into a volatile aqueous buffer, such as 100-200 mM ammonium acetate, pH 7.0, to maintain the native structure during ionization.[9] This can be done using size-exclusion chromatography (SEC) or buffer exchange columns.[5][10]

  • Sample Introduction and Ionization:

    • The sample can be introduced into the mass spectrometer via direct infusion using a nano-electrospray ionization (nESI) source.

    • Alternatively, online SEC can be coupled to the MS for automated buffer exchange and sample introduction.[5][10]

    • Ion Source: ESI with gentle source conditions to minimize protein unfolding.

  • Mass Spectrometry:

    • Mode: Positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as TOF or Orbitrap is required to resolve the different charge states and glycoforms.

    • Data Acquisition: Acquire data over a high m/z range, as native proteins carry fewer charges and appear at higher m/z values.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the intact mass of the different ADC species.

    • The average DAR and drug-load distribution are determined from the relative intensities of the peaks corresponding to different numbers of conjugated drugs.

Conclusion

The mass spectrometry analysis of ADCs, particularly those with cleavable linkers like the dipeptide motif found in ADCs synthesized using Fmoc-Gly-Gly-allyl propionate, is essential for ensuring product quality and understanding their in-vivo behavior. HIC-MS, RPLC-MS, and Native MS each offer unique advantages and are often used in a complementary fashion to provide a comprehensive characterization of these complex therapeutics. The choice of the most suitable technique will depend on the specific analytical question being addressed, with HIC-MS and Native MS being ideal for analyzing the intact ADC under non-denaturing conditions, and RPLC-MS providing high-resolution information at the subunit level. By understanding the principles and experimental considerations of each technique, researchers can develop robust analytical strategies to accelerate the development of next-generation ADCs.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

The purity of Fmoc-Gly-Gly-allyl propionate (B1217596), a critical linker used in the synthesis of antibody-drug conjugates (ADCs), is paramount to ensure the efficacy and safety of the final therapeutic product.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for assessing the purity of peptides and related compounds.[2][3] This guide provides a comparative analysis of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of Fmoc-Gly-Gly-allyl propionate, complete with detailed experimental protocols and supporting data presented for easy comparison.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for resolving the main compound from potential impurities, such as truncated sequences, byproducts from the coupling reactions, or starting materials. The following table summarizes the key parameters of three different RP-HPLC methods tailored for the analysis of this compound. These methods are based on common practices for peptide and protected amino acid analysis.[4][5][6][7]

ParameterMethod 1: Rapid ScreeningMethod 2: High ResolutionMethod 3: Alternative Selectivity
Stationary Phase C18, 3 µm, 4.6 x 100 mmC18, 1.8 µm, 2.1 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.05% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.05% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-80% B in 15 min30-70% B in 30 min25-75% B in 20 min
Flow Rate 1.0 mL/min0.3 mL/min1.2 mL/min
Column Temperature 35 °C45 °C40 °C
Detection (UV) 214 nm & 265 nm214 nm & 265 nm214 nm & 265 nm
Injection Volume 5 µL2 µL10 µL
Expected Retention Time ~ 8 min~ 15 min~ 12 min
Primary Application Fast purity checks, in-process controlDetailed impurity profiling, final QCOrthogonal method for impurity confirmation

Experimental Protocols

Detailed methodologies for each of the compared HPLC methods are provided below.

Method 1: Rapid Screening

This method is designed for quick purity assessments, making it suitable for monitoring the progress of a synthesis or for high-throughput screening.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 3 µm particle size, 4.6 mm internal diameter, 100 mm length.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Gradient:

      • 0-2 min: 20% B

      • 2-17 min: 20% to 80% B

      • 17-18 min: 80% B

      • 18-20 min: Re-equilibration at 20% B

  • Detection: Monitor absorbance at 214 nm for the peptide backbone and 265 nm for the Fmoc group.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: High Resolution

This method utilizes a column with smaller particles and a longer gradient to achieve superior separation of closely eluting impurities, ideal for final quality control and characterization.

  • Instrumentation: A UHPLC system is recommended for optimal performance, though a standard HPLC can be used.

  • Column: C18, 1.8 µm particle size, 2.1 mm internal diameter, 150 mm length.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.5 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 0.5 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45 °C

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B

      • 35-37 min: 70% to 90% B

      • 37-40 min: Re-equilibration at 30% B

  • Detection: Monitor absorbance at 214 nm and 265 nm.

  • Sample Preparation: Prepare a 0.2 mg/mL solution of the sample in a 70:30 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter.

Method 3: Alternative Selectivity

This method employs a phenyl-hexyl stationary phase and formic acid as the mobile phase modifier to provide a different separation mechanism (orthogonal selectivity) compared to the standard C18/TFA systems. This is valuable for confirming the purity profile and ensuring no impurities are co-eluting with the main peak.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0-3 min: 25% B

      • 3-23 min: 25% to 75% B

      • 23-25 min: 75% to 90% B

      • 25-28 min: Re-equilibration at 25% B

  • Detection: Monitor absorbance at 214 nm and 265 nm.

  • Sample Preparation: Dissolve the sample in a 75:25 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. Filter using a 0.45 µm syringe filter.

Workflow and Visualization

The logical flow for selecting and applying an HPLC method for purity assessment is depicted in the following diagram.

HPLC_Method_Comparison_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Sample Sample Preparation (Dissolution & Filtration) Method1 Method 1: Rapid Screening Sample->Method1 MobilePhase Mobile Phase Preparation (Aqueous & Organic) SystemPrep HPLC System Preparation (Priming & Equilibration) MobilePhase->SystemPrep SystemPrep->Method1 Method2 Method 2: High Resolution Method1->Method2 If impurities detected Integration Peak Integration & Area Calculation Method1->Integration Method3 Method 3: Alternative Selectivity Method2->Method3 For confirmation Method2->Integration Method3->Integration Purity Purity Calculation (% Area) Integration->Purity Comparison Compare Results Purity->Comparison Report Final Report Comparison->Report

Caption: Workflow for HPLC method selection and purity assessment.

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the purity assessment of this compound. By comparing different HPLC methodologies, this document facilitates the selection of the most appropriate analytical strategy based on the specific requirements of the analysis, from rapid in-process controls to rigorous final product quality control.

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different Linkers in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of action, and ultimately, its therapeutic efficacy. The choice between a cleavable and a non-cleavable linker dictates how and where the potent payload is released, impacting not only direct cancer cell killing but also the potential for bystander effects in heterogeneous tumors. This guide provides an objective comparison of the in vitro performance of ADCs with different linker technologies, supported by experimental data from various studies.

Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers

ADCs employ two primary linker strategies for payload delivery: cleavable and non-cleavable linkers.

Cleavable linkers are designed to release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[1] This controlled release is achieved through chemically or enzymatically labile bonds.[2] Common mechanisms include:

  • Protease-sensitive linkers: These often incorporate dipeptide sequences, like the widely used valine-citrulline (vc), which are cleaved by lysosomal proteases such as Cathepsin B, an enzyme often overexpressed in tumor cells.[1][3]

  • pH-sensitive linkers: Linkers containing moieties like hydrazones are stable at the physiological pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[1]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[1]

The release of an unmodified, potent payload by cleavable linkers can enable a "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[4][5] This is particularly advantageous in treating tumors with heterogeneous antigen expression.[2]

Non-cleavable linkers , such as the thioether linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[1][6] The released payload remains attached to the linker and an amino acid residue from the antibody.[4] This complex is often charged and less membrane-permeable, which largely prevents the bystander effect.[4][5] Non-cleavable linkers generally offer greater plasma stability, potentially leading to a better safety profile by minimizing premature drug release.[4][6]

Signaling and Experimental Workflow Diagrams

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Receptor_C Tumor Cell Receptor ADC_C->Receptor_C Binding Internalization_C Internalization (Endocytosis) Receptor_C->Internalization_C Endosome_C Endosome (Acidic pH) Internalization_C->Endosome_C Lysosome_C Lysosome (Proteases, e.g., Cathepsin B) Endosome_C->Lysosome_C PayloadRelease_C Payload Release Lysosome_C->PayloadRelease_C Linker Cleavage Cytotoxicity_C Direct Cytotoxicity (e.g., Tubulin Inhibition) PayloadRelease_C->Cytotoxicity_C Bystander_C Bystander Killing (Payload Diffusion) PayloadRelease_C->Bystander_C NeighboringCell Neighboring Antigen-Negative Cell Bystander_C->NeighboringCell ADC_NC ADC (Non-Cleavable Linker) Receptor_NC Tumor Cell Receptor ADC_NC->Receptor_NC Binding Internalization_NC Internalization (Endocytosis) Receptor_NC->Internalization_NC Endosome_NC Endosome Internalization_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker-AA Release Degradation_NC->PayloadRelease_NC Cytotoxicity_NC Direct Cytotoxicity PayloadRelease_NC->Cytotoxicity_NC

Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_adc Add serial dilutions of ADC (and controls) incubate_overnight->add_adc incubate_treatment Incubate for 72-96 hours add_adc->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for an in vitro cytotoxicity assay (MTT).

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies comparing the in vitro cytotoxicity of ADCs with different linkers. It is important to note that this data is compiled from various sources, and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions, such as the specific antibody, payload, and cell lines used.

ADC Construct (Antibody-Linker-Payload) Cell Line Linker Type IC50 (pmol/L) Reference
Trastuzumab-Sulfatase-cleavable-MMAEHER2+Cleavable61 and 111[7]
Trastuzumab-Val-Ala-MMAEHER2+Cleavable92[7]
Trastuzumab-Non-cleavable-MMAEHER2+Non-cleavable609[7]
Trastuzumab-β-galactosidase-cleavable-MMAEHER2+Cleavable8.8[8]
Trastuzumab-Val-Cit-MMAEHER2+Cleavable14.3[8]
Kadcyla (Trastuzumab-SMCC-DM1)HER2+Non-cleavable33[8]

Bystander Effect Comparison

The ability of an ADC to induce a bystander effect is a key differentiator between linker technologies, particularly in the context of heterogeneous tumors.

ADC Linker Type Payload Bystander Effect in Co-culture Reference
T-DXd (Trastuzumab deruxtecan)Cleavable (tetrapeptide)DXd (Topoisomerase I inhibitor)Significant cytotoxicity in HER2-negative cells[8]
T-DM1 (Trastuzumab emtansine)Non-cleavable (thioether)DM1 (Microtubule inhibitor)No significant effect on HER2-negative cells[5][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effect of ADCs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[6] Incubate the plate at 37°C with 5% CO2 overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC and control substances. Add 50 µL of the prepared solutions to the respective wells.[6]

  • Incubation: Incubate the plate at 37°C for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[4][6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[6]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2][6]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This protocol outlines a method to evaluate the bystander killing effect of an ADC.

Objective: To assess the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Co-culture Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. As a control, seed GFP-expressing Ag- cells alone.[9]

  • ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.[4]

  • Incubation: Incubate the plates for 72-120 hours.[4]

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.[4]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[4]

Conclusion

The choice of linker is a critical determinant of an ADC's therapeutic potential. Cleavable linkers, such as the widely used valine-citrulline dipeptide, can offer superior potency and the ability to induce a bystander effect, which is advantageous for treating heterogeneous tumors.[4] However, this can come with a higher risk of off-target toxicity due to potential premature payload release.[4] Non-cleavable linkers, on the other hand, provide greater plasma stability and a more localized cytotoxic effect, which may be beneficial for highly and homogeneously expressed antigens.[4][6]

The experimental data, though compiled from various studies, consistently demonstrates that the linker chemistry significantly impacts the in vitro efficacy of ADCs. The selection of an optimal linker strategy is therefore dependent on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The protocols provided herein offer a framework for the systematic evaluation of ADC candidates with different linker technologies in a preclinical setting.

References

Navigating the Bystander Effect: A Comparative Guide to ADC Linkers, Featuring the Fmoc-Gly-Gly-Allyl Propionate System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker plays a pivotal role in therapeutic efficacy. A critical aspect of this efficacy is the bystander effect, the ability of an ADC's payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This phenomenon is particularly crucial in treating heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by different ADC linkers, with a special focus on the Fmoc-Gly-Gly-allyl propionate (B1217596) linker as a representative of cleavable peptide linkers.

The bystander effect is largely dictated by the linker's cleavability and the physicochemical properties of the released payload.[1][2] Cleavable linkers are designed to release the cytotoxic drug under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[1] If the released payload is membrane-permeable, it can diffuse out of the target cell and induce apoptosis in neighboring cells.[2]

Comparison of ADC Linkers and their Bystander Potential

The choice of linker chemistry significantly influences the extent of the bystander effect. Below is a comparison of different linker types, with a focus on their cleavage mechanism and the properties of the released payload.

Linker TypeExample Linker ChemistryCleavage MechanismPayload Permeability for Bystander EffectKey Characteristics
Peptide Linkers Valine-Citrulline (Val-Cit), Glycine-Glycine-Glycine (Gly-Gly-Gly)Enzymatic (e.g., Cathepsin B)High (for uncharged payloads)Cleaved by lysosomal proteases; bystander effect is payload-dependent.[3]
Hydrazone Linkers pH-sensitive (acid-labile)Moderate to HighCleaved in the acidic environment of endosomes and lysosomes.
Disulfide Linkers ReductionModerateCleaved in the reducing environment of the cell.
Non-cleavable Linkers Thioether (e.g., SMCC)Proteolytic degradation of the antibodyLow to NoneThe payload is released with an amino acid remnant, which is typically charged and cannot efficiently cross cell membranes, thus limiting the bystander effect.[1]

The Role of the Fmoc-Gly-Gly-allyl Propionate Linker

The this compound linker is a cleavable linker designed for use in the synthesis of ADCs.[4] While specific quantitative data on the bystander effect of ADCs utilizing this exact linker is not extensively published, its design as a peptide-based linker allows for an informed comparison with other well-characterized peptide linkers. The Gly-Gly dipeptide sequence is susceptible to cleavage by lysosomal proteases. A study on a similar triglycyl peptide linker demonstrated that ADCs with this linker exhibited bystander killing in vitro.[5]

The "allyl propionate" component serves as a handle for conjugation, and upon cleavage, the payload would be released. The efficiency of the bystander effect would then depend on the properties of the released drug. For a potent bystander effect, the released payload should be sufficiently lipophilic and uncharged to diffuse across cell membranes.

Experimental Data: A Comparative Look at Peptide Linkers

While direct data for the this compound linker is limited, studies on other peptide linkers provide valuable insights into their bystander killing potential.

ADC ComponentTarget AntigenCell Lines (Antigen +/-)In Vitro Bystander KillingIn Vivo Bystander KillingReference
Triglycyl Peptide Linker ADC Not specifiedCo-cultureDemonstratedNot specified[5]
Val-Cit-PABC-MMAE ADC CD30Karpas 299 (CD30+), L540 (CD30-)PotentSignificant tumor regression in mixed tumor models[3]
GGFG Linker with DXd HER2NCI-N87 (HER2+), MDA-MB-468 (HER2-)ObservedEffective in mixed tumor models[2]
Non-cleavable SMCC-DM1 HER2Not specifiedMinimal to noneLimited[1]

Experimental Protocols for Assessing the Bystander Effect

To quantitatively evaluate the bystander effect of an ADC, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture. Include an isotype control ADC.

  • Analysis: After a set incubation period (e.g., 72-96 hours), quantify the viability of the Ag- cells (GFP-positive) using flow cytometry or high-content imaging. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular environment.

Methodology:

  • ADC Treatment of Ag+ Cells: Treat the Ag+ cell line with the ADC for a specific duration (e.g., 48 hours).

  • Collection of Conditioned Medium: Collect the cell culture supernatant (conditioned medium), which may contain the released payload.

  • Treatment of Ag- Cells: Add the conditioned medium to a culture of Ag- cells.

  • Viability Assessment: After an appropriate incubation time, assess the viability of the Ag- cells. A decrease in viability suggests that a cell-permeable cytotoxic agent was released from the Ag+ cells.

In Vivo Admixed Tumor Model

This model evaluates the bystander effect in a more physiologically relevant setting.

Methodology:

  • Tumor Cell Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once tumors are established, treat the mice with the ADC.

  • Tumor Growth Monitoring: Monitor tumor growth over time. A significant reduction in the growth of admixed tumors compared to tumors formed from Ag- cells alone (treated with the same ADC) indicates an in vivo bystander effect.

  • Analysis: At the end of the study, tumors can be excised for histological and molecular analysis to further investigate the bystander effect.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key concepts.

Bystander_Effect_Mechanism Mechanism of ADC Bystander Effect cluster_antigen_positive Antigen-Positive Cell cluster_extracellular Tumor Microenvironment cluster_antigen_negative Antigen-Negative Bystander Cell ADC Binding 1. ADC binds to antigen on cell surface Internalization 2. ADC is internalized into an endosome ADC Binding->Internalization Lysosome 3. Endosome fuses with lysosome Internalization->Lysosome Cleavage 4. Linker is cleaved by lysosomal enzymes Lysosome->Cleavage Payload Release 5. Payload is released inside the cell Cleavage->Payload Release Cell Death 1 6. Payload induces apoptosis Payload Release->Cell Death 1 Payload Diffusion 7. Permeable payload diffuses out of the cell Payload Release->Payload Diffusion Payload Uptake 8. Payload enters bystander cell Payload Diffusion->Payload Uptake Cell Death 2 9. Payload induces apoptosis Payload Uptake->Cell Death 2

Caption: Mechanism of ADC Bystander Effect.

Experimental_Workflow Experimental Workflow for Bystander Effect Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Model CoCulture Co-Culture Assay (Ag+ and Ag- cells) Analysis Quantify Bystander Killing (Viability, Tumor Volume) CoCulture->Analysis ConditionedMedium Conditioned Medium Transfer Assay ConditionedMedium->Analysis AdmixedTumor Admixed Tumor Model (Ag+ and Ag- cells) Conclusion Determine Bystander Efficacy of ADC AdmixedTumor->Conclusion Start Hypothesize Bystander Effect for a given ADC Start->CoCulture Start->ConditionedMedium Analysis->AdmixedTumor If positive in vitro

Caption: Workflow for bystander effect assessment.

Conclusion

The bystander effect is a desirable attribute for ADCs, particularly for the treatment of solid tumors with heterogeneous antigen expression. The this compound linker, as a representative of cleavable peptide linkers, is designed to facilitate this effect. While direct quantitative data for this specific linker remains to be broadly published, comparative analysis with other peptide linkers, such as the triglycyl and Val-Cit linkers, suggests a strong potential for mediating bystander killing, provided the released payload is membrane-permeable. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of the bystander effect of any new ADC, enabling a more comprehensive understanding of its therapeutic potential.

References

Navigating the Therapeutic Window: A Comparative Guide to ADC Pharmacokinetics Featuring a Peptide-Based Linker

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how linker chemistry, specifically the use of peptide-based linkers like Fmoc-Gly-Gly-allyl propionate, influences the pharmacokinetic profile and overall performance of Antibody-Drug Conjugates (ADCs).

The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on its pharmacokinetic (PK) profile. This profile is dictated by the interplay of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role. It must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cells.[1][2][3][4]

This guide provides a comparative overview of ADC pharmacokinetics, with a focus on peptide-based linkers, exemplified by structures like this compound. We will explore how this class of linkers compares to other prevalent linker technologies, supported by experimental data and detailed protocols for key pharmacokinetic assays.

Linker Technology: A Brief Comparison

ADCs primarily utilize two major classes of linkers: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be selectively cleaved by factors present in the tumor microenvironment or inside cancer cells, such as specific enzymes (e.g., cathepsins), a reducing environment (glutathione), or low pH.[1][5] Peptide-based linkers, like the Gly-Gly motif found in this compound, fall into this category.[6][7] They are typically designed to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][] This enzymatic cleavage ensures targeted payload release after the ADC is internalized.[][9]

  • Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), form a more stable connection.[2][10] Payload release from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[10][11] This process results in the payload being released with the linker and a conjugated amino acid still attached.[11] Generally, non-cleavable linkers lead to improved plasma stability and a potentially wider therapeutic window, but may have reduced "bystander effect" capabilities compared to some cleavable linkers.[2][10]

Pharmacokinetic Profile Comparison

The choice of linker significantly impacts key pharmacokinetic parameters that govern an ADC's behavior in the body. These parameters are typically assessed by measuring the concentrations of three different analytes over time: the total antibody, the conjugated ADC, and the unconjugated (free) payload.[12][][14]

Pharmacokinetic Parameter Peptide Linker (e.g., Gly-Gly based) Non-Cleavable Linker (e.g., SMCC) Significance in ADC Development
Total Antibody Half-life (t½) Generally similar to the parent antibody, but can be slightly faster due to payload effects.Tends to be very close to the parent antibody, reflecting high stability.A long half-life is desirable for sustained tumor exposure. Alterations can indicate increased clearance mechanisms.
Conjugated ADC Clearance Moderately higher than the parent antibody. Susceptible to premature cleavage by circulating proteases, though peptide design can mitigate this.Lowest clearance, as the linker is highly stable in plasma.[2][10]Lower clearance maintains a higher concentration of active ADC in circulation, available for tumor uptake.
Free Payload Concentration Low, but potentially higher than non-cleavable linkers due to the possibility of some systemic linker cleavage.Extremely low in circulation, as release is dependent on antibody degradation within the target cell.[1]Minimizing systemic free payload is critical to reducing off-target toxicity.
Plasma Stability Generally high, but dependent on the specific peptide sequence. Some sequences can be susceptible to circulating proteases.[1][9]Very high, considered the most stable linker class in plasma.[2][10]High stability prevents premature drug release, which is a primary driver of systemic toxicity.[1]
Bystander Effect Capable of producing a bystander effect if the released payload is membrane-permeable, killing adjacent tumor cells.Limited bystander effect as the released payload-linker-amino acid complex is often charged and less membrane-permeable.[1][11]The bystander effect can enhance efficacy in heterogeneous tumors where not all cells express the target antigen.

Note: The data presented is a generalized summary based on established principles of ADC linker technology. Specific PK values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and the specific linker chemistry used in each ADC construct.

Key Experimental Protocols

Accurate characterization of an ADC's pharmacokinetic profile requires robust and validated bioanalytical methods. The following are detailed protocols for the essential assays.

Total Antibody Quantification by ELISA

This assay measures the concentration of all antibody species (conjugated and unconjugated) and is crucial for understanding how the ADC affects the antibody's natural clearance rate.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture the ADC's antibody portion, which is then detected for quantification.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a capture antibody (e.g., recombinant target antigen or an anti-idiotypic antibody) at a concentration of 1-10 µg/mL in coating buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[15]

  • Washing: Remove the coating solution and wash the plate 3-5 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[15]

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[15]

  • Sample Incubation: Wash the plate. Add 100 µL of prepared standards and plasma samples (diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.[15]

  • Detection Antibody: Wash the plate. Add 100 µL of a detection antibody (e.g., HRP-conjugated anti-human IgG Fc antibody) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[16]

  • Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of total antibody in the samples is determined by interpolating from the standard curve.[16]

Free Payload Quantification by LC-MS/MS

This assay is critical for safety assessment, as it measures the amount of cytotoxic drug that has been prematurely released into circulation.

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to provide the high sensitivity and specificity required to detect the typically low concentrations of free payload in a complex biological matrix like plasma.[17][18]

Methodology:

  • Sample Preparation: To 25-50 µL of plasma, add a deuterated internal standard of the payload.[17] Perform protein precipitation by adding a volume of cold acetonitrile (B52724). For higher sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction may be used.[12]

  • Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of mobile phase.

  • LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[17] Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve chromatographic separation.[19]

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[17] Monitor for the specific precursor-to-product ion transitions for both the payload and its internal standard.

  • Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration of the free payload in the plasma samples from this curve.[16]

Visualizing the ADC Pharmacokinetic Analysis Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study for an Antibody-Drug Conjugate.

ADC_PK_Workflow ADC Pharmacokinetic Analysis Workflow cluster_preclinical In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Interpretation start Test System (e.g., Tumor-Bearing Mice) admin ADC Administration (e.g., Single IV Dose) start->admin sampling Serial Blood Sampling (Predetermined Time Points) admin->sampling processing Plasma Processing (Centrifugation) sampling->processing elisa Total Antibody Assay (ELISA) processing->elisa lcms Free Payload Assay (LC-MS/MS) adc_assay Conjugated ADC Assay (Immuno-capture LC-MS or LBA) pk_model Pharmacokinetic Modeling (e.g., NCA, Compartmental) elisa->pk_model params Calculate PK Parameters (t½, Clearance, AUC, Vd) pk_model->params report Profile Interpretation & Safety/Efficacy Correlation params->report

A typical workflow for ADC pharmacokinetic studies.

References

The Precision of the Lock and Key vs. The Inevitability of the Environment: A Head-to-Head Comparison of Enzymatic and Chemical Linker Cleavage in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. The linker, the molecular bridge between the antibody and the cytotoxic payload, must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet efficiently liberate the active drug within the target cancer cell. This guide provides an objective, data-driven comparison of the two primary strategies for linker cleavage: enzymatic and chemical.

The fundamental difference between these approaches lies in the trigger for payload release. Enzymatic cleavage relies on the specific recognition of a linker sequence by enzymes that are highly expressed in the tumor microenvironment or within tumor cells, akin to a lock and key mechanism. In contrast, chemical cleavage is triggered by the distinct physiological conditions characteristic of the tumor microenvironment or intracellular compartments, such as lower pH or a higher reductive potential.

At a Glance: Key Differences Between Enzymatic and Chemical Cleavage

FeatureEnzymatic CleavageChemical Cleavage
Cleavage Trigger Specific enzymes (e.g., Cathepsins, β-glucuronidase)pH gradient (acid-labile), reducing environment (disulfide)
Specificity High, dependent on enzyme expression and substrate recognitionModerate to high, dependent on the physiological difference between tumor and healthy tissue
Primary Location Lysosomes, tumor microenvironmentEndosomes, lysosomes, cytoplasm
Common Linkers Peptide-based (e.g., Val-Cit, Val-Ala)Hydrazones, Disulfides
Key Advantage High plasma stability and specific releaseBroad applicability to various tumor types
Potential Limitation Dependent on target cell enzyme expression levelsPotential for slower or less specific release

Quantitative Comparison of Linker Performance

The efficacy of a linker is determined by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data for representative enzymatic and chemical linkers.

Table 1: Enzymatic Linker Cleavage Kinetics

Enzymatic cleavage efficiency is often expressed by the specificity constant (kcat/Km), which measures the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Km value indicates more efficient cleavage.

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-CitCathepsin B---[1]
Val-AlaCathepsin B--Cleaved at ~half the rate of Val-Cit[1]
Phe-LysCathepsin B--Cleaved ~30-fold faster than Val-Cit[1]
Ac-PLG-Mpa-AR-NH₂MMP-2--1,600[1]
Ac-PLG-Mpa-AR-NH₂MMP-9--1,400[1]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.[1]

Table 2: Comparative Stability of Linkers in Plasma

The stability of a linker in plasma is a critical indicator of its potential for causing off-target toxicity. Half-life (t₁/₂) in plasma is a common metric for stability.

Linker TypeLinker ExampleConditionHalf-life (t₁/₂)Reference
Enzymatic Val-CitHuman Plasma> 230 days[2]
Val-CitMouse Plasma80 hours[2]
Sulfatase-cleavableMouse Plasma> 7 days[3]
Chemical HydrazoneHuman Plasma~2 days[3]
CarbonateHuman Plasma36 hours[3]
Silyl (B83357) ether-basedHuman Plasma> 7 days[3]

Mechanisms of Action: A Visual Guide

The following diagrams illustrate the distinct mechanisms of enzymatic and chemical linker cleavage.

Enzymatic_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Antibody-Drug Conjugate (ADC) (Stable Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization 1. Targeting Lysosome Lysosome (Enzyme-Rich) Internalization->Lysosome 2. Trafficking Payload_Release Active Payload Released Lysosome->Payload_Release 3. Enzymatic Cleavage (e.g., Cathepsin B) Cell_Death Cell Death Payload_Release->Cell_Death 4. Cytotoxicity

Figure 1: Mechanism of Enzymatic Linker Cleavage.

Chemical_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Antibody-Drug Conjugate (ADC) (Stable Linker) Internalization Internalization ADC_stable->Internalization 1. Targeting Endosome_Lysosome Endosome/Lysosome (Low pH) Internalization->Endosome_Lysosome 2. Trafficking Payload_Release Active Payload Released Endosome_Lysosome->Payload_Release 3. Chemical Cleavage (e.g., Acid Hydrolysis) Cell_Death Cell Death Payload_Release->Cell_Death 4. Cytotoxicity

Figure 2: Mechanism of Chemical Linker Cleavage (pH-sensitive).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of linker technologies.

Protocol 1: Cathepsin B Cleavage Assay (Enzymatic)

This protocol outlines a general procedure to assess the cleavage of a protease-sensitive linker by the lysosomal protease Cathepsin B.[4]

1. Materials:

  • Purified human Cathepsin B

  • ADC with a protease-sensitive linker

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a C18 column

2. Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to activate the enzyme.

  • Reaction Initiation: In a microcentrifuge tube, mix the ADC substrate with the assay buffer. Initiate the reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC to measure the decrease in the intact ADC peak and the increase in the released payload peak over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 2: Plasma Stability Assay (General)

This protocol can be used to evaluate the stability of both enzymatic and chemical linkers in a physiological environment.

1. Materials:

  • ADC with the linker of interest

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS/MS system

2. Procedure:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.

  • ADC Capture: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Washing: Wash the captured ADC to remove non-specifically bound plasma proteins.

  • Elution and Analysis: Elute the ADC and analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the linker's half-life in plasma.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating and comparing different ADC linkers.

ADC_Linker_Evaluation_Workflow cluster_design Linker Design & Synthesis cluster_conjugation ADC Preparation cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Linker Enzymatic Linker (e.g., Val-Cit) Conjugation Conjugation to Antibody Enzymatic_Linker->Conjugation Chemical_Linker Chemical Linker (e.g., Hydrazone) Chemical_Linker->Conjugation Cleavage_Assay Cleavage Assay (Enzymatic or Chemical) Conjugation->Cleavage_Assay Plasma_Stability Plasma Stability Assay Conjugation->Plasma_Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay Conjugation->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Cytotoxicity_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Tolerability_Study Tolerability Study Efficacy_Study->Tolerability_Study

Figure 3: Workflow for Evaluating Different ADC Linkers.

Discussion and Future Perspectives

The choice between enzymatic and chemical cleavage of linkers is not a one-size-fits-all decision and depends heavily on the specific target, payload, and desired therapeutic profile of the ADC.

Enzymatically cleavable linkers, particularly the well-established dipeptide linkers like valine-citrulline, offer excellent plasma stability and a highly specific release mechanism.[] This specificity, however, can be a double-edged sword, as the efficacy of the ADC becomes dependent on the expression levels of the target enzyme in the tumor cells.

Chemically cleavable linkers, such as acid-labile hydrazones and reducible disulfides, provide a broader applicability as their cleavage is triggered by the general physiological conditions of the tumor microenvironment.[6] However, early generation chemically cleavable linkers were often associated with lower plasma stability, leading to premature drug release.[3] More recent innovations, such as silyl ether-based acid-cleavable linkers, have shown significantly improved stability.[3]

The field is continuously evolving, with the development of novel linker technologies that aim to combine the best of both worlds. For instance, tandem-cleavage linkers that require both an enzymatic and a chemical trigger for payload release are being explored to enhance specificity and stability.[7][8] Furthermore, linkers that are cleaved by enzymes specifically overexpressed in the tumor microenvironment, but not in healthy tissues, hold great promise for improving the therapeutic window of ADCs.

Ultimately, a thorough in vitro and in vivo evaluation, as outlined in the experimental workflows above, is essential to select the optimal linker strategy for each specific ADC candidate, thereby maximizing its therapeutic potential.

References

Benchmarking Fmoc-Gly-Gly-Allyl Propionate: A Comparative Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component: the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a critical role in the overall therapeutic index of an ADC, governing its stability in circulation and the efficiency of payload release at the tumor site. This guide provides a comparative analysis of the Fmoc-Gly-Gly-allyl propionate (B1217596) linker, benchmarking its potential performance against established linkers in ADC development.

While direct, publicly available quantitative performance data for ADCs utilizing the Fmoc-Gly-Gly-allyl propionate linker is limited, this guide synthesizes information on its constituent parts—the Gly-Gly dipeptide and the allyl propionate ester—to provide a well-informed projection of its properties. This is juxtaposed with data from widely used cathepsin-cleavable linkers, such as Val-Cit-PABC and GGFG-PABC, to offer a valuable resource for researchers considering this novel linker for their ADC candidates.

Comparative Performance of ADC Linkers

The choice of linker significantly impacts the stability, efficacy, and safety profile of an ADC. The following table summarizes the anticipated properties of a Gly-Gly-allyl propionate linker in comparison to the well-characterized Val-Cit-PABC and GGFG-PABC linkers.

FeatureGly-Gly-Allyl Propionate (Projected)Val-Cit-PABCGGFG-PABC
Cleavage Mechanism Cathepsin-mediated cleavage of the dipeptide and potential esterase activity on the allyl propionate.Primarily Cathepsin B-mediated cleavage of the dipeptide.Cathepsin B and L-mediated cleavage of the tetrapeptide.[1]
Plasma Stability The Gly-Gly bond is generally considered stable in plasma. The stability of the allyl ester bond in plasma can be variable and may be susceptible to esterase activity.High stability in human plasma, but can show instability in rodent plasma due to carboxylesterase activity.[2]Generally high plasma stability.[3]
Payload Release Expected to be efficient within the lysosomal compartment following cathepsin-mediated cleavage of the Gly-Gly bond. The subsequent fate of the allyl propionate would depend on the intracellular environment.Efficient payload release within the lysosome.[]Efficient payload release within the lysosome.
Hydrophilicity The Gly-Gly dipeptide is more hydrophilic than Val-Cit, which may improve the overall solubility and reduce aggregation of the ADC, especially with hydrophobic payloads.The Val-Cit moiety is relatively hydrophobic, which can contribute to ADC aggregation, particularly at high drug-to-antibody ratios (DAR).[2]The GGFG tetrapeptide has a moderate hydrophobicity.[3]
"Bystander" Killing Effect Dependent on the properties of the released payload. If the cleaved payload is membrane-permeable, a bystander effect is possible.Can induce a bystander effect with membrane-permeable payloads.Can induce a bystander effect with membrane-permeable payloads.

Experimental Protocols

Detailed experimental protocols are crucial for the successful development and evaluation of ADCs. Below are representative protocols for the conjugation of a drug-linker construct using this compound to an antibody and for assessing the in vitro cytotoxicity of the resulting ADC.

Protocol 1: Synthesis of Drug-Linker Construct and Conjugation to Antibody

This protocol outlines a two-step process: 1) conjugation of the payload to the this compound linker and 2) conjugation of the drug-linker construct to the antibody.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine (e.g., MMAE)

  • Antibody (e.g., Trastuzumab)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Propylene (B89431) glycol

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Linker:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 2 hours to form the NHS ester.

  • Payload Conjugation:

    • Dissolve the amine-containing payload in anhydrous DMF.

    • Add the activated this compound-NHS ester to the payload solution and stir overnight at room temperature.

    • Purify the Fmoc-protected drug-linker construct by HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-drug-linker construct in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature.

    • Remove the solvent under vacuum to obtain the deprotected drug-linker.

  • Antibody Reduction:

    • Prepare the antibody in PBS.

    • Add a 10-fold molar excess of TCEP and incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the deprotected drug-linker in a mixture of DMF and propylene glycol.

    • Add the drug-linker solution to the reduced antibody solution (typically at a 5-10 fold molar excess of the drug-linker).

    • Incubate at room temperature for 1 hour.

  • Purification:

    • Purify the ADC using a SEC column to remove unconjugated drug-linker and other impurities.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing cancer cells that express the target antigen.[5]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

  • Non-target cancer cell line (as a negative control)

  • ADC construct

  • Untreated antibody (isotype control)

  • Free cytotoxic payload

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, isotype control antibody, and free payload in cell culture medium.

    • Remove the old medium from the wells and add the different concentrations of the test articles.

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing ADC Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental procedures. The following diagrams were generated using the DOT language to illustrate the mechanism of action of a cathepsin-cleavable ADC and the experimental workflow for its synthesis and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a cathepsin-cleavable ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization & Evaluation Linker_Payload 1. Synthesize Drug-Linker Construct Conjugation 3. Conjugate Drug-Linker to Antibody Linker_Payload->Conjugation Antibody_Reduction 2. Reduce Antibody Antibody_Reduction->Conjugation Purification 4. Purify ADC Conjugation->Purification DAR_Analysis 5. Determine DAR (Drug-to-Antibody Ratio) Purification->DAR_Analysis Stability_Assay 6. Assess Plasma Stability DAR_Analysis->Stability_Assay Cytotoxicity_Assay 7. In Vitro Cytotoxicity Assay Stability_Assay->Cytotoxicity_Assay Efficacy_Study 8. In Vivo Efficacy Study Cytotoxicity_Assay->Efficacy_Study

Caption: General workflow for ADC development and evaluation.

Conclusion

The this compound linker presents an intriguing alternative for ADC development, primarily due to the anticipated favorable hydrophilicity of the Gly-Gly dipeptide. This property could potentially mitigate issues of aggregation commonly seen with more hydrophobic linkers, especially when formulating ADCs with high DARs or with poorly soluble payloads. However, the stability of the allyl propionate ester in the plasma is a critical parameter that requires thorough experimental evaluation. While the Gly-Gly dipeptide is a known substrate for cathepsins, its cleavage kinetics compared to Val-Cit or GGFG within the lysosomal environment would need to be determined to fully understand the payload release profile.

Researchers are encouraged to perform head-to-head studies comparing ADCs constructed with the this compound linker against those with established linkers. Such studies, encompassing plasma stability, in vitro cytotoxicity, and in vivo efficacy, will be essential to fully elucidate the potential benefits and limitations of this novel linker and to guide its future application in the design of next-generation ADCs.

References

Safety Operating Guide

Proper Disposal Procedures for Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Fmoc-Gly-Gly-allyl propionate (B1217596), ensuring operational safety and regulatory compliance in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

General Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

  • Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[1]

  • Prevent the formation of dust during handling.[1]

  • Keep the compound away from strong oxidizing agents, as well as sources of heat and ignition.[3][4]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-body clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH-approved dust mask or respirator should be used if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The disposal of Fmoc-Gly-Gly-allyl propionate must be carried out in accordance with federal, state, and local environmental regulations.[3] It is crucial to prevent its release into the environment.[1][4]

Experimental Workflow for Disposal:

G cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste (Solutions) cluster_final Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type: Solid vs. Liquid A->B C Collect in a designated, non-halogenated solid waste container B->C Solid E Collect in a designated, non-halogenated liquid waste container B->E Liquid D Ensure container is properly labeled: 'Non-Halogenated Organic Waste' C->D G Store sealed container in a designated waste accumulation area D->G F Ensure container is properly labeled with all chemical constituents E->F F->G H Arrange for pickup by licensed waste disposal service G->H

Workflow for the disposal of this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Waste Characterization:

    • Solid Waste: Unused or expired this compound in its solid form should be treated as non-halogenated organic solid waste.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be disposed of as solid chemical waste.

    • Solutions: Solutions containing this compound should be treated as non-halogenated organic liquid waste. Do not mix with aqueous or halogenated waste streams.

  • Waste Collection:

    • Solid Waste: Carefully sweep up any solid material and place it into a clearly labeled, sealable container designated for non-halogenated solid organic waste.[4] Avoid creating dust.

    • Liquid Waste: Collect any solutions containing the compound in a dedicated, sealed container for non-halogenated liquid waste. The container must be properly labeled with the chemical name and approximate concentration.

  • Labeling and Storage: All waste containers must be clearly and accurately labeled. Store the sealed containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this material down the drain or in regular trash.[4][5]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be implemented immediately:

Accidental Release Measures:

Spill SizeContainment and Cleanup Procedure
Small Spill For small spills of the solid material, carefully sweep or scoop up the substance, avoiding dust generation, and place it into a designated waste container.[4] Clean the area with an appropriate solvent and then wash with soap and water.
Large Spill Evacuate the area and prevent entry. Ensure the area is well-ventilated. Wearing appropriate PPE, including respiratory protection, contain the spill and collect the material using a shovel or other appropriate tools.[3] Place the material into a suitable container for disposal.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[3]

References

Essential Safety and Logistical Information for Handling Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of Fmoc-Gly-Gly-allyl propionate (B1217596) have not been fully investigated.[1] Therefore, it is crucial to treat it as a potentially hazardous substance and to minimize exposure.[2] The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Face ShieldRecommended when there is a significant risk of splashes.[4]
Skin Protection GlovesChemical-resistant disposable gloves (e.g., nitrile) are essential.[5] Inspect gloves before each use and change them immediately if they become contaminated.[6]
Lab Coat/Protective ClothingA standard lab coat or protective gown should be worn over personal clothing to protect the skin.[5][7]
Respiratory Protection Fume HoodAll handling of the lyophilized powder, which can easily become airborne, should be conducted in a chemical fume hood to prevent inhalation.[3][4]
RespiratorIf a fume hood is not available, a NIOSH-approved N95 respirator or higher should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is vital for minimizing risks when working with chemical compounds.

  • Preparation : Before handling, thoroughly review the available safety information and have a clear plan for the experiment.[3] Ensure that a designated, clean, and uncluttered work area, preferably within a fume hood, is prepared.[3]

  • Weighing and Transfer : Fmoc-Gly-Gly-allyl propionate is a solid powder. To prevent the aerosolization of the fine powder, handle it carefully.[3] When transferring the solid, tip the container and slowly rotate it to control the pouring and avoid sudden release of the powder.[7] Use clean spatulas and weigh the compound on appropriate weighing paper or in a suitable container.

  • Dissolving : When preparing solutions, add the solid powder to the liquid solvent in small increments to avoid splashing.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended long-term storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[8]

  • Spill Cleanup : In case of a spill, immediately alert others in the vicinity.[7] For non-volatile and non-flammable materials, use an absorbent material to clean up the spill while wearing appropriate PPE.[7] Collect the spilled material and contaminated absorbent in a sealed container for proper disposal.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, such as gloves, pipette tips, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[5]
Liquid Waste Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not pour chemical waste down the drain.[9] The first rinse of contaminated glassware should also be collected as hazardous waste.[10]
Final Disposal Arrange for the pickup and disposal of all chemical waste through your institution's environmental health and safety (EH&S) department or a licensed professional waste disposal service.[4][5]

Chemical Inactivation (Optional):

For an added layer of safety, chemical inactivation of peptide waste can be performed. This typically involves hydrolysis using a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for a minimum of 24 hours to break the peptide bonds.[9] After inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before being collected for disposal.[5][9] Always consult with your institution's EHS department before proceeding with any chemical inactivation.

Diagrams

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Workspace prep_ppe->prep_area handle_weigh Weigh Solid Powder prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_spill Clean Spills Immediately handle_experiment->cleanup_spill Post-experiment disp_liquid Segregate Liquid Waste handle_experiment->disp_liquid Waste generation cleanup_store Store in Sealed Container cleanup_spill->cleanup_store disp_solid Segregate Solid Waste cleanup_store->disp_solid Waste generation disp_pickup Arrange for EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: Workflow for safely handling this compound.

PPEDecisionTree cluster_ppe Required Personal Protective Equipment start Handling this compound? eye_protection Eye Protection (Safety Goggles/Glasses) start->eye_protection skin_protection Skin Protection (Nitrile Gloves, Lab Coat) start->skin_protection respiratory_protection Respiratory Protection (Fume Hood/Respirator) start->respiratory_protection splash_hazard Potential for Splash? eye_protection->splash_hazard splash_hazard->skin_protection No face_shield Add Face Shield splash_hazard->face_shield Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.